Product packaging for 1-Aminomethyl-1-cyclohexanol hydrochloride(Cat. No.:CAS No. 19968-85-5)

1-Aminomethyl-1-cyclohexanol hydrochloride

Cat. No.: B012744
CAS No.: 19968-85-5
M. Wt: 165.66 g/mol
InChI Key: DXIAEURKHWGAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Aminomethyl-1-cyclohexanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO B012744 1-Aminomethyl-1-cyclohexanol hydrochloride CAS No. 19968-85-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-7(9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIAEURKHWGAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173760
Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19968-85-5
Record name Cyclohexanol, 1-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19968-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019968855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19968-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminomethylcyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Aminomethyl-1-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthesis of key pharmaceutical intermediates is paramount. 1-Aminomethyl-1-cyclohexanol hydrochloride is a valuable building block in medicinal chemistry, and its efficient synthesis is a subject of significant interest. This technical guide provides a detailed overview of the primary synthesis mechanism, experimental protocols, and relevant data.

Core Synthesis Pathway: A Modified Henry-Strecker Approach

The most prevalent and efficient method for synthesizing this compound is a two-step process that can be categorized as a modified Henry-Strecker synthesis. This pathway commences with a nitroaldol (Henry) reaction, followed by the reduction of the resulting nitro compound to the desired primary amine, and concludes with the formation of the hydrochloride salt.

Step 1: The Nitroaldol (Henry) Reaction

The synthesis initiates with the base-catalyzed reaction between cyclohexanone and nitromethane. In this step, a catalytic amount of a suitable base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone. The subsequent protonation of the resulting alkoxide yields the key intermediate, 1-(nitromethyl)cyclohexanol.[1] This reaction is a classic carbon-carbon bond-forming reaction, crucial for constructing the foundational framework of the target molecule.[1]

Step 2: Reduction of the Nitro Group and Hydrochloride Salt Formation

The nitro group of 1-(nitromethyl)cyclohexanol is then reduced to a primary amine to form 1-aminomethyl-1-cyclohexanol. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. Alternative reducing agents can also be utilized. Following the reduction, the resulting free base is treated with hydrochloric acid to yield the stable and water-soluble this compound salt.[1]

Experimental Protocols and Data

The following sections provide a detailed experimental protocol and a summary of the quantitative data for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(nitromethyl)cyclohexanol

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol, add nitromethane (1.2 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford crude 1-(nitromethyl)cyclohexanol, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve 1-(nitromethyl)cyclohexanol (1.0 eq) in a suitable solvent, typically methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney nickel).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-aminomethyl-1-cyclohexanol.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Quantitative Data Summary
StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1 CyclohexanoneNitromethaneNaOH (catalytic)Methanol0 - RT24 - 4875 - 85
2 1-(nitromethyl)cyclohexanolHydrogen gas5% Pd/CMethanolRT12 - 2480 - 90
Overall 60 - 77

Note: Yields are representative and can vary based on reaction scale and purification methods.

Synthesis Pathway Visualization

The following diagrams illustrate the core synthesis mechanism and a general experimental workflow.

Synthesis_Mechanism cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction & Salt Formation Cyclohexanone Cyclohexanone Intermediate1 1-(nitromethyl)cyclohexanol Cyclohexanone->Intermediate1 + Nitronate Anion + H₂O Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate + Base Base Base (cat.) Amine 1-Aminomethyl-1-cyclohexanol Intermediate1->Amine + H₂, Pd/C ReducingAgent H₂, Pd/C FinalProduct 1-Aminomethyl-1-cyclohexanol HCl Amine->FinalProduct + HCl HCl HCl

Caption: Synthesis mechanism of this compound.

Experimental_Workflow Start Start Step1 Henry Reaction: Cyclohexanone + Nitromethane Start->Step1 Workup1 Neutralization & Extraction Step1->Workup1 Purification1 Purification of 1-(nitromethyl)cyclohexanol Workup1->Purification1 Step2 Catalytic Hydrogenation Purification1->Step2 Workup2 Catalyst Filtration Step2->Workup2 Step3 Hydrochloride Salt Formation Workup2->Step3 Final Isolation & Drying of Final Product Step3->Final

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Aminomethyl-1-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminomethyl-1-cyclohexanol hydrochloride is a synthetic organic compound with the chemical formula C₇H₁₆ClNO. It is the hydrochloride salt of 1-aminomethyl-1-cyclohexanol, a molecule featuring a primary amine and a tertiary alcohol functional group attached to a cyclohexane ring.[1] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Its potential applications are being explored in various research areas, including the development of novel therapeutic agents, particularly for neurological disorders, and as a reagent in proteomics research.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and potential applications.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.67 g/mol [1][2]
Appearance White to off-white or grey-beige solid/powder[1][2]
Melting Point 217 - 219 °C[2]
Solubility Soluble in water[1]
pKa Data not available
LogP (calculated for free base) 0.114[3]

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the solid into the closed end. The sample height should be approximately 2-3 mm.

  • Measurement:

    • The packed capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool, and a new sample is prepared.

    • The temperature is then raised at a slower rate (1-2 °C per minute) as it approaches the approximate melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, this would typically refer to the pKa of the corresponding ammonium ion.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The beaker containing the sample solution and a stir bar is placed on a stir plate. The pH electrode is immersed in the solution, ensuring the bulb is fully covered and not in contact with the stir bar. The burette is filled with the standardized strong base solution.

  • Titration: The solution is stirred gently. The initial pH of the solution is recorded. The titrant (strong base) is added in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

Procedure:

  • Phase Saturation: n-Octanol and the aqueous buffer are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.

  • Partitioning: A known concentration of this compound is dissolved in the aqueous buffer. A known volume of this solution is mixed with a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation.

  • Concentration Analysis: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[3]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step process. A common route is through the Henry (nitroaldol) reaction followed by reduction and salt formation.[1]

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Cyclohexanone Cyclohexanone HenryReaction Henry Reaction (Base Catalyst) Cyclohexanone->HenryReaction Nitromethane Nitromethane Nitromethane->HenryReaction Intermediate 1-(Nitromethyl)cyclohexanol HenryReaction->Intermediate Reduction Reduction (e.g., H2, Pd/C) Intermediate->Reduction FreeBase 1-Aminomethyl-1-cyclohexanol (Free Base) Reduction->FreeBase SaltFormation Salt Formation (in suitable solvent) FreeBase->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation CrudeProduct Crude Product SaltFormation->CrudeProduct Crystallization Crystallization CrudeProduct->Crystallization Filtration Filtration & Drying Crystallization->Filtration FinalProduct 1-Aminomethyl-1-cyclohexanol Hydrochloride (Pure) Filtration->FinalProduct

Synthesis and Purification Workflow

Logical Relationship of Physicochemical Properties to Drug Development

The physicochemical properties of a drug candidate like this compound are interconnected and have significant implications for its development.

PropertiesRelationship cluster_properties Physicochemical Properties cluster_implications Drug Development Implications Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption affects dissolution Formulation Formulation & Stability Solubility->Formulation pKa pKa pKa->Absorption influences ionization state Distribution Distribution & BBB Penetration pKa->Distribution LogP Lipophilicity (LogP) LogP->Absorption impacts membrane permeability LogP->Distribution MeltingPoint Melting Point & Crystal Form MeltingPoint->Formulation Metabolism Metabolism & Clearance

Property-Development Relationship

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. It is advised to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[2] Handling should be done in a well-ventilated area to avoid inhalation of dust.[2] In case of contact with eyes or skin, rinse immediately with plenty of water.[2]

Conclusion

References

1-Aminomethyl-1-cyclohexanol hydrochloride CAS number 19968-85-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Aminomethyl-1-cyclohexanol hydrochloride (CAS: 19968-85-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a versatile chemical compound with applications in biochemical research and pharmaceutical development. It covers the compound's physicochemical properties, synthesis protocols, biological relevance, and analytical methods.

Chemical Identity and Properties

This compound is a cyclohexanol derivative characterized by the presence of a primary amine and a hydroxyl group attached to the same carbon atom of the cyclohexane ring.[1] This structure makes it a useful building block in organic synthesis.[1] The hydrochloride salt form enhances its stability and water solubility.[1]

Table 1: Compound Identification

IdentifierValue
CAS Number 19968-85-5[2][3][4][5][6]
Molecular Formula C₇H₁₆ClNO[1][3][5]
Molecular Weight 165.66 g/mol [1][3][4][5]
IUPAC Name 1-(aminomethyl)cyclohexan-1-ol hydrochloride[2][7]
Synonyms (1-Hydroxycyclohexyl)methanamine hydrochloride
InChI Key FPVJGAVWTOENOY-UHFFFAOYSA-N[7]
SMILES NCC1(O)CCCCC1.[ClH]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to grey-beige powder[1][7][8]
Melting Point 217-219 °C[4][9]
Boiling Point 219.5 °C at 760 mmHg[8][9]
Density 1.02 g/cm³[8][9]
Solubility Soluble in water[1]
Flash Point 86.6 °C[8]
Topological Polar Surface Area 46.2 Ų[8][10]
Hydrogen Bond Donor Count 3[8]
Hydrogen Bond Acceptor Count 2[8]

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through a multi-step process starting from cyclohexanone. The key intermediate is 1-(nitromethyl)-1-cyclohexanol, which is subsequently reduced to form the final amine.[1][8]

Experimental Protocol: Synthesis from Cyclohexanone and Nitromethane

This protocol is based on a widely described method of manufacturing.[8]

Step 1: Formation of 1-(nitromethyl)-1-cyclohexanol

  • Charge a reaction vessel with methanol, nitromethane, and cyclohexanone.

  • Stir the mixture and maintain the temperature between 5-10 °C.

  • Add sodium hydroxide solution dropwise while maintaining the temperature.

  • After the addition is complete, cool the reaction mixture to -4 °C and continue stirring for 1 hour.

  • Filter the mixture via centrifugation.

  • Recover methanol from the filtrate. Dissolve the filter cake in water.

  • Acidify the solution with acetic acid to a pH of 4-5 at a temperature below 10 °C.

  • Heat the solution to 30 °C to ensure complete dissolution.

  • Separate the resulting oil layer, which is the intermediate product: 1-(nitromethyl)-1-cyclohexanol.[8]

Step 2: Reduction to 1-Aminomethyl-1-cyclohexanol

  • In a separate reaction tank, add water, iron powder, and approximately two-thirds of the total required amount of hydrochloric acid.

  • Control the pH between 5-6 and the temperature between 40-50 °C.

  • Add the 1-(nitromethyl)-1-cyclohexanol crude oil from Step 1 dropwise into this mixture.

  • After the addition, maintain the temperature and continue stirring.

  • Add the remaining hydrochloric acid portionwise over 2 hours to maintain a pH of 5-6.

  • Continue stirring for an additional 2 hours after the final acid addition.

  • Filter the hot reaction mixture. The resulting filtrate contains the desired product, 1-Aminomethyl-1-cyclohexanol, as its salt solution.[8]

Step 3: Hydrochloride Salt Formation and Purification

  • The final filtrate from the reduction step contains the hydrochloride salt.[8]

  • Crystallization protocols are employed to obtain a high-purity product. This typically involves controlled cooling of the solution.[1]

  • Parameters such as temperature, concentration, pH, and cooling rate are critical for achieving the desired crystal morphology and yield.[1]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_final Final Product A Cyclohexanone C Nucleophilic Addition (NaOH, 5-10°C) A->C B Nitromethane B->C D 1-(nitromethyl)-1-cyclohexanol C->D Intermediate E Reduction (Fe, HCl, 40-50°C) D->E F 1-Aminomethyl-1-cyclohexanol E->F Amine Formation G 1-Aminomethyl-1-cyclohexanol hydrochloride F->G + HCl / Crystallization G Compound 1-Aminomethyl-1-cyclohexanol HCl Features Key Structural Features App_Pharm Pharmaceutical Development (e.g., Neurological Disorders) Compound->App_Pharm Bioactivity App_Bio Biochemical Research (e.g., Enzyme Kinetics) Compound->App_Bio N_Group Primary Amine Group (-NH2) Features->N_Group OH_Group Tertiary Hydroxyl Group (-OH) Features->OH_Group Ring Cyclohexane Ring Features->Ring App_Synth Organic Synthesis Intermediate N_Group->App_Synth OH_Group->App_Synth Ring->App_Pharm Scaffold Applications Primary Applications

References

Spectroscopic and Structural Elucidation of 1-Aminomethyl-1-cyclohexanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Aminomethyl-1-cyclohexanol hydrochloride (CAS Number: 19968-85-5), a versatile building block in organic and medicinal chemistry. The document presents a summary of available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Compound Overview

Chemical Structure:

Molecular Formula: C₇H₁₆ClNO[1]

Molecular Weight: 165.66 g/mol [1]

This compound is a white to grey-beige powder soluble in water.[1] Its structure, featuring a primary amine and a tertiary alcohol on a cyclohexane ring, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.0 - 3.2s2H-CH₂-NH₃⁺
~1.4 - 1.7m10HCyclohexyl ring protons
(variable)br s1H-OH
(variable)br s3H-NH₃⁺

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. The protons of the hydroxyl and ammonium groups are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~70 - 75C-OH (quaternary)
~45 - 50-CH₂-NH₃⁺
~30 - 40Cyclohexyl ring carbons
~20 - 30Cyclohexyl ring carbons

Note: These are estimated chemical shift ranges. The exact values can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Typical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H stretch (alcohol)
2800-3200Strong, BroadN-H stretch (ammonium salt)
2930, 2855StrongC-H stretch (aliphatic)
1500-1600MediumN-H bend (ammonium salt)
1050-1150StrongC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For the free base, 1-(Aminomethyl)cyclohexanol (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), the following mass-to-charge ratios for various adducts are predicted.[2]

Table 4: Predicted Mass Spectrometry Data for 1-(Aminomethyl)cyclohexanol (Free Base)

Adductm/z
[M+H]⁺130.12265
[M+Na]⁺152.10459
[M-H]⁻128.10809
[M+NH₄]⁺147.14919

Note: The mass spectrum of the hydrochloride salt may show the molecular ion of the free base due to the loss of HCl in the ion source.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent is critical as the chemical shifts of labile protons (-OH, -NH₃⁺) are solvent-dependent.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of a suitable internal standard (e.g., TMS or a known reference compound) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and ensure the final sample volume is appropriate for the spectrometer being used (typically 0.6-0.7 mL).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Collection: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • The choice of solvent will depend on the ionization technique being used.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Ionization Mode: ESI is a soft ionization technique suitable for polar molecules and can be run in positive or negative ion mode.

  • Data Collection: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample 1-Aminomethyl-1-cyclohexanol hydrochloride Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet MS_Solution Dilute Solution Preparation Sample->MS_Solution Filtration Filtration Dissolution->Filtration NMR_Sample NMR Sample Filtration->NMR_Sample NMR NMR Spectrometer (¹H, ¹³C, DEPT) NMR_Sample->NMR IR_Sample IR Sample KBr_Pellet->IR_Sample IR FT-IR Spectrometer IR_Sample->IR MS_Sample MS Sample MS_Solution->MS_Sample MS Mass Spectrometer (ESI or CI) MS_Sample->MS NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR->NMR_Analysis IR_Analysis Functional Group Identification IR->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS->MS_Analysis Structure_Elucidation Structure Elucidation and Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Synthesis Pathway

A common synthetic route to this compound involves the reaction of cyclohexanone with nitromethane, followed by reduction of the nitro group and subsequent salt formation.

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate 1-(Nitromethyl)cyclohexanol Cyclohexanone->Intermediate Nitromethane Nitromethane Nitromethane->Intermediate Reduction Reduction (e.g., H₂, Raney Ni or Fe/HCl) Intermediate->Reduction Free_Base 1-(Aminomethyl)cyclohexanol Reduction->Free_Base Final_Product 1-Aminomethyl-1-cyclohexanol hydrochloride Free_Base->Final_Product HCl HCl HCl->Final_Product

References

The Versatile Scaffold: A Technical Guide to 1-Aminomethyl-1-cyclohexanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminomethyl-1-cyclohexanol hydrochloride is a versatile bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a primary amine and a tertiary hydroxyl group on a cyclohexane ring, make it an invaluable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of novel therapeutics. We will explore its synthesis, physicochemical properties, and its utility in constructing molecules with neuroprotective, kinase inhibitory, and other pharmacological activities. Detailed experimental protocols and a summary of key quantitative data are provided to facilitate further research and development in this promising area.

Introduction

The cyclohexane ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable conformational properties and metabolic stability. This compound combines this desirable core with two key functional groups: a primary amine that can serve as a key interaction point with biological targets or as a handle for further chemical modification, and a hydroxyl group that can participate in hydrogen bonding or be used for derivatization.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.[1]

This guide will delve into the known and potential applications of this compound, highlighting its role as a versatile starting material and a key pharmacophoric element in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [2]
Appearance White to grey-beige powder[2]
Solubility Soluble in water[1]
Melting Point 205 °C[2]
Boiling Point 219.5 °C at 760 mmHg[2]
Flash Point 86.6 °C[2]
Topological Polar Surface Area 46.2 Ų[3]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis

The synthesis of this compound can be achieved through several routes. A common and effective method involves a two-step process starting from cyclohexanone and nitromethane.[2]

General Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G A Cyclohexanone C 1-(Nitromethyl)cyclohexanol A->C Base-catalyzed Henry Reaction B Nitromethane B->C D 1-Aminomethyl-1-cyclohexanol C->D Reduction (e.g., Fe/HCl) E This compound D->E HCl

Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from Cyclohexanone and Nitromethane

This protocol describes a representative synthesis of this compound.[2]

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

  • To a stirred solution of cyclohexanone (1.0 eq) and nitromethane (1.2 eq) in methanol at 5-10 °C, slowly add a solution of sodium hydroxide (1.1 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, cool the reaction mixture to -4 °C and stir for an additional hour.

  • Collect the precipitated product by filtration.

  • Dissolve the filter cake in water and acidify with acetic acid to a pH of 4-5 at a temperature below 10 °C.

  • Warm the mixture to 30 °C to ensure complete dissolution, then separate the oily layer containing 1-(nitromethyl)cyclohexanol.

Step 2: Reduction of 1-(Nitromethyl)cyclohexanol to 1-Aminomethyl-1-cyclohexanol

  • In a reaction vessel, prepare a suspension of iron powder (5.0 eq) in water and add approximately two-thirds of the total required amount of hydrochloric acid to achieve a pH of 5-6.

  • Heat the mixture to 40-50 °C and add the crude 1-(nitromethyl)cyclohexanol dropwise.

  • Maintain the reaction at 40-50 °C and a pH of 5-6 by the periodic addition of the remaining hydrochloric acid over several hours.

  • After the addition is complete, continue stirring for 2 hours.

  • Filter the hot reaction mixture to remove iron residues. The filtrate contains the crude 1-Aminomethyl-1-cyclohexanol.

Step 3: Formation of this compound

  • To the filtrate containing 1-Aminomethyl-1-cyclohexanol, add a stoichiometric amount of concentrated hydrochloric acid.

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol or acetone), and dry under vacuum to yield this compound.

Applications in Medicinal Chemistry

Neuroprotective Agent

1-Aminomethyl-1-cyclohexanol has demonstrated significant neuroprotective properties in preclinical studies. Its mechanism of action is believed to involve the upregulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.

4.1.1. Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Compound 1-Aminomethyl- 1-cyclohexanol Compound->Keap1 Induces conformational change ROS Oxidative Stress ROS->Keap1 Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces transcription

Figure 2: The Keap1-Nrf2-ARE signaling pathway and the putative role of 1-Aminomethyl-1-cyclohexanol.

4.1.2. Quantitative Neuroprotective Data

The neuroprotective effects of 1-Aminomethyl-1-cyclohexanol have been quantified in in vitro models of oxidative stress.

ParameterEffectFold Change/Percentage
Lipid PeroxidationReduction62%
Mitochondrial Membrane PotentialIncrease1.8-fold
Nrf2 UpregulationIncrease3.1-fold

4.1.3. Experimental Protocol: Assessment of Mitochondrial Membrane Potential

This protocol describes a general method for assessing mitochondrial membrane potential using the JC-1 fluorescent probe, which can be adapted to evaluate the effects of 1-Aminomethyl-1-cyclohexanol.

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or rotenone to the cell culture medium and incubate for an appropriate time.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 5 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS). Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ~585/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ~514/529 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. An increase in this ratio in cells treated with this compound compared to the oxidative stress control indicates a protective effect on the mitochondrial membrane potential.

Building Block for GABA Analogs

The structural similarity of 1-Aminomethyl-1-cyclohexanol to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it an attractive starting material for the synthesis of GABA analogs. These analogs can be designed to have improved pharmacokinetic properties or to target specific GABA receptor subtypes.

4.2.1. General Synthetic Approach for GABA Analogs

G A 1-Aminomethyl-1-cyclohexanol hydrochloride B Protection of Amine Group A->B C Modification of Hydroxyl Group B->C D Deprotection C->D E GABA Analog D->E

Figure 3: General workflow for the synthesis of GABA analogs from this compound.
Precursor for Serotonin-Dopamine Reuptake Inhibitors (SDRIs)

Dual serotonin and dopamine reuptake inhibitors are of interest for the treatment of depression and other mood disorders. The 1-aminomethyl-1-cyclohexanol scaffold can be incorporated into molecules designed to interact with both the serotonin transporter (SERT) and the dopamine transporter (DAT).

4.3.1. Quantitative Data for a Structurally Related Analog

CompoundSERT EC₅₀ (µM)DAT EC₅₀ (µM)Selectivity Ratio (SERT:DAT)
trans-4-(Aminomethyl)cyclohexanol6.130.55.0:1

This data suggests that modifications to the cyclohexanol scaffold can modulate activity and selectivity at monoamine transporters.

Scaffold for Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus of modern drug discovery, particularly in oncology. The 1-aminomethyl-1-cyclohexanol moiety can serve as a versatile scaffold for the synthesis of kinase inhibitors, providing a three-dimensional framework to which various pharmacophoric groups can be attached to achieve potent and selective inhibition.

While specific examples of kinase inhibitors directly incorporating the this compound scaffold with published IC₅₀ values are limited, the general utility of amino-alcohol scaffolds in kinase inhibitor design is well-established. The amine can be used to form key interactions in the hinge region of the kinase ATP binding site, while the hydroxyl group and the cyclohexane ring can be modified to occupy other pockets and enhance selectivity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups on a conformationally well-defined scaffold provide a solid foundation for the development of a wide range of bioactive molecules. The demonstrated neuroprotective effects via the Nrf2 pathway highlight a particularly promising therapeutic avenue. Further exploration of its potential in the synthesis of GABA analogs, serotonin-dopamine reuptake inhibitors, and kinase inhibitors is warranted and holds the potential to yield novel drug candidates for a variety of diseases. The experimental protocols and data summarized in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

1-Aminomethyl-1-cyclohexanol Hydrochloride: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 1-Aminomethyl-1-cyclohexanol hydrochloride, a versatile bifunctional building block in organic synthesis. Its unique structure, featuring a primary amine and a tertiary hydroxyl group on a cyclohexane scaffold, makes it a valuable starting material for the synthesis of a variety of more complex molecules, most notably in the pharmaceutical industry.

Physicochemical Properties

This compound is a white to grey-beige powder that is soluble in water.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Melting Point 205 °CEchemi
Appearance White to grey-beige powder[1]
Solubility Soluble in water[1]
Boiling Point 219.5 °C at 760 mmHgEchemi
Flash Point 86.6 °CEchemi
Density 1.02 g/cm³Echemi

Synthesis of this compound

The most common and well-documented synthetic route to this compound involves a two-step process: a Henry (nitroaldol) reaction followed by the reduction of the resulting nitro alcohol.

Synthesis_Workflow cluster_step1 Step 1: Henry (Nitroaldol) Reaction cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Salt Formation A Cyclohexanone D 1-(Nitromethyl)cyclohexanol A->D B Nitromethane B->D C Base (e.g., NaOH) C->D F 1-Aminomethyl-1-cyclohexanol D->F E Reducing Agent (e.g., Fe/HCl or H2/Raney Ni) E->F H 1-Aminomethyl-1-cyclohexanol Hydrochloride F->H G Hydrochloric Acid (HCl) G->H

Caption: Synthetic workflow for this compound.

Step 1: Henry (Nitroaldol) Reaction to form 1-(Nitromethyl)cyclohexanol

The first step is a base-catalyzed nitroaldol reaction between cyclohexanone and nitromethane. This reaction forms the key carbon-carbon bond of the molecule.

Experimental Protocol:

A detailed procedure for this reaction is as follows:

  • In a reaction vessel, add methanol, nitromethane, and cyclohexanone.

  • Stir the mixture and maintain the temperature between 5-10 °C.

  • Slowly add a solution of sodium hydroxide dropwise to the mixture.

  • After the addition is complete, cool the reaction mixture to -4 °C and continue stirring for one hour.

  • The resulting precipitate is collected by centrifugation or filtration.

  • Methanol is recovered from the filtrate. The filter cake is dissolved in water and acidified with acetic acid to a pH of 4-5 at a temperature below 10 °C.

  • The mixture is then heated to 30 °C to ensure complete dissolution.

  • The oily layer of 1-(nitromethyl)cyclohexanol is separated.

Step 2: Reduction of 1-(Nitromethyl)cyclohexanol

The nitro group of 1-(nitromethyl)cyclohexanol is then reduced to a primary amine. Several methods can be employed for this transformation, with reduction by iron powder in acidic medium being a common approach. Catalytic hydrogenation using Raney Nickel is another effective method.[2][3][4]

Experimental Protocol (Iron Powder Reduction):

  • To a reaction tank, add water, iron powder, and approximately two-thirds of the total required amount of hydrochloric acid.

  • Maintain the pH between 5 and 6 and the temperature between 40-50 °C.

  • Slowly add the crude 1-(nitromethyl)cyclohexanol obtained from the previous step.

  • After the addition, continue stirring and add the remaining hydrochloric acid portion-wise over a couple of hours while maintaining the pH at 5-6.

  • Continue stirring for an additional two hours after the final acid addition.

  • The reaction mixture is then filtered while hot. The filtrate contains the hydrochloride salt of 1-Aminomethyl-1-cyclohexanol.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (D₂O, 500 MHz):

Chemical Shift (ppm)MultiplicityNumber of Protons
1.71m4

Note: This is a predicted spectrum and may not exactly match an experimental spectrum.

Applications in Organic Synthesis

This compound is a valuable building block due to the presence of two reactive functional groups: a primary amine and a tertiary hydroxyl group.[1] The primary amine can act as a nucleophile in various reactions, such as alkylation, acylation, and the formation of imines. The hydroxyl group can be involved in esterification or etherification reactions.

The most significant application of this compound is as an intermediate in the synthesis of pharmaceuticals.

Applications A 1-Aminomethyl-1-cyclohexanol Hydrochloride B Pharmaceutical Intermediates A->B C Gabapentin B->C D Guanethidine B->D

Caption: Role as a key pharmaceutical intermediate.

Precursor to Gabapentin

While many patented syntheses of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) start from other precursors like 1,1-cyclohexanediacetic acid, the structural similarity points to this compound as a potential key intermediate.[5] Several processes describe the conversion of related gabapentin hydrochloride to gabapentin, which involves the removal of the hydrochloride.[6]

Intermediate in the Synthesis of Guanethidine

This compound is also utilized as a pharmaceutical intermediate in the production of Guanethidine.

Safety and Handling

This compound should be handled with care in a laboratory setting. It can cause skin and eye irritation upon contact.[1] Inhalation of the powder may lead to respiratory tract irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in a controlled environment with appropriate safety precautions in place.

References

Biological activity of 1-Aminomethyl-1-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 1-Aminomethyl-1-cyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound. The information is compiled from preliminary studies and is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance White to grey-beige powder[2]
Solubility Soluble in water[2]
CAS Number 19968-85-5[1]

Biological Activities and Pharmacological Effects

Preliminary research indicates that this compound possesses biological activities that may be of pharmacological interest.[2] Its structural similarity to other bioactive amines suggests potential neuroprotective and neurotransmitter-modulating effects.[2]

Neuroprotective Effects

In vitro studies have demonstrated potential neuroprotective properties of this compound. In a model of hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cortical neurons, the compound showed significant protective effects.[2] The quantitative data from this study is summarized in Table 2. The mechanism behind these effects is linked to the upregulation of the transcription factor Nrf2, which plays a crucial role in the cellular antioxidant response.[2] The cyclohexanol hydroxyl group is suggested to act as a radical scavenger.[2]

ParameterConcentrationResultFold Change vs. Control
Lipid Peroxidation10 μM62% reduction-
Mitochondrial Membrane Potential (ΔΨm)10 μMPreservation1.8
Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Upregulation--3.1
Influence on Neurotransmitter Systems

While detailed mechanisms are yet to be fully elucidated, it is suggested that this compound may influence neurotransmitter systems.[2] This is primarily based on its structural characteristics and its potential to interact with neurotransmitter receptors, which could modulate neuronal signaling pathways.[2][3]

Enzyme Interactions

The molecular structure of this compound contains multiple hydrogen bond donor and acceptor sites, including a primary amine group and a hydroxyl functionality.[2] This suggests a capacity for interacting with the active sites of enzymes and modulating their activity.[2][3] It has been noted as a reagent for studying enzyme kinetics and protein interactions in biochemical research.[2]

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been fully determined. However, based on preliminary data and its structural features, a potential signaling pathway can be proposed.

Nrf2 Signaling Pathway

The observed upregulation of Nrf2 suggests that the neuroprotective effects of this compound may be mediated through the activation of the antioxidant response element (ARE) pathway. A simplified diagram of this hypothesized pathway is presented below.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-Aminomethyl-1-cyclohexanol hydrochloride Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 destabilizes ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Hypothesized Nrf2-mediated neuroprotective signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the reported biological activities, the following general methodologies would be appropriate for its further investigation.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol outlines a general procedure for assessing the neuroprotective effects of the compound against oxidative stress in a neuronal cell culture model.

Neuroprotection_Workflow cluster_assays Assessments Start Start: Primary Cortical Neuron Culture Pretreatment Pre-treatment with This compound (e.g., 10 μM) Start->Pretreatment Induction Induce Oxidative Stress (e.g., H₂O₂) Pretreatment->Induction Incubation Incubation Induction->Incubation Lipid_Peroxidation Measure Lipid Peroxidation (e.g., MDA assay) Incubation->Lipid_Peroxidation MMP Measure Mitochondrial Membrane Potential (e.g., JC-1 assay) Incubation->MMP Nrf2_Activation Measure Nrf2 Activation (e.g., Western Blot, qPCR) Incubation->Nrf2_Activation End End: Data Analysis Lipid_Peroxidation->End MMP->End Nrf2_Activation->End

Caption: Experimental workflow for in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) for a duration sufficient to induce cell damage in control wells.

  • Assessment of Neuroprotection:

    • Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) or other lipid peroxidation products.

    • Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent probe like JC-1 to assess mitochondrial health.

    • Nrf2 Activation: Analyze the expression and nuclear translocation of Nrf2 using techniques such as Western blotting or immunofluorescence.

  • Data Analysis: Compare the results from compound-treated cells with untreated and vehicle-treated controls to determine the neuroprotective efficacy.

Radioligand Binding Assay for GABA Receptors

Given its structural similarities to GABA analogs, a radioligand binding assay would be a crucial experiment to determine if this compound interacts directly with GABA receptors.[4]

Methodology:

  • Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cells expressing specific GABA receptor subtypes.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the GABA receptor of interest (e.g., [³H]muscimol for GABA-A receptors or [³H]baclofen for GABA-B receptors) in the presence of varying concentrations of this compound.[5]

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of this compound by analyzing the displacement of the radioligand. This will indicate its binding affinity for the receptor.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific research:

  • Biochemical Research: It is used as a reagent for investigating enzyme kinetics and protein interactions.[2]

  • Pharmaceutical Development: Due to its observed biological activity, it is being explored as a potential lead compound for the development of drugs targeting neurological disorders.[2]

  • Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds, including other potential pharmaceuticals and agrochemicals.[2]

Conclusion

This compound is a compound with emerging biological and pharmacological interest. The preliminary evidence for its neuroprotective effects, mediated at least in part through the Nrf2 signaling pathway, warrants further investigation. Its potential to modulate neurotransmitter systems and interact with enzymes makes it a promising candidate for further research and development in the context of neurological disorders. Future studies should focus on elucidating its precise molecular targets, expanding in vivo efficacy and safety profiling, and exploring its therapeutic potential in relevant disease models.

References

An In-depth Technical Guide to 1-Aminomethyl-1-cyclohexanol Hydrochloride Structural Analogues and Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminomethyl-1-cyclohexanol and its structural analogues represent a class of compounds with significant potential as N-methyl-D-aspartate (NMDA) receptor antagonists. Overactivation of the NMDA receptor is implicated in a variety of neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease, making antagonists of this receptor a key area of interest for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 1-aminomethyl-1-cyclohexanol derivatives. Detailed experimental protocols for the synthesis of these compounds and for in vitro assessment of their activity at the NMDA receptor are provided. Furthermore, this guide elucidates the critical signaling pathways associated with NMDA receptor function and antagonism.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, excessive activation of the NMDA receptor leads to an influx of Ca2+, triggering a cascade of intracellular events that result in excitotoxicity and neuronal cell death.[2] Consequently, NMDA receptor antagonists have been investigated for their neuroprotective effects in various central nervous system (CNS) disorders.

1-Aminomethyl-1-cyclohexanol hydrochloride has emerged as a promising scaffold for the development of novel NMDA receptor antagonists. Its rigid cyclic structure provides a defined orientation of the key pharmacophoric elements—the amino and hydroxyl groups—which are crucial for interaction with the receptor. This guide explores the chemical space around this core structure, detailing the synthesis of analogues and their corresponding biological activities to inform future drug discovery efforts.

Structural Analogues and Derivatives: Synthesis and Biological Activity

For instance, research on aminocyclobutane carboxylic acid derivatives has demonstrated that potent and selective NMDA receptor antagonists can be developed by introducing specific substituents on the cyclic core.[3] Similarly, studies on arylcycloalkylamines have provided a wealth of SAR data for NMDA receptor antagonists.[4]

Quantitative Data on Related Structures

To illustrate the principles of SAR in this chemical class, the following table summarizes the biological activity of representative NMDA receptor antagonists with cyclic amine motifs. It is important to note that these are not direct derivatives of 1-aminomethyl-1-cyclohexanol but serve as valuable comparators.

Compound IDStructureTargetAssay TypeActivity (Kᵢ in nM)Reference
MK-801 Dibenzocycloheptene derivativeNMDA Receptor Channel[³H]MK-801 Binding~5[5]
PCP ArylcyclohexylamineNMDA Receptor Channel[³H]TCP Binding~50[6]
Ketamine ArylcyclohexylamineNMDA Receptor Channel[³H]MK-801 Binding~500[6]
Ifenprodil PhenylethanolamineGluN2B subunit[³H]Ifenprodil Binding~10[7]
Compound 15a (racemate) Dexoxadrol analoguePhencyclidine Binding SiteReceptor Binding470[8]

This table is a representative summary of data from various sources and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

General Synthesis of 1-(Aminomethyl)cycloalkanol Derivatives

A general synthetic route to 1-(aminomethyl)cycloalkanol derivatives involves the Strecker synthesis followed by reduction. The key steps are outlined below:

Scheme 1: General Synthesis of 1-(Aminomethyl)cycloalkanol Derivatives

G Cycloalkanone Cycloalkanone Aminoalkane 1-Aminoalkane-carbonitrile Cycloalkanone->Aminoalkane KCN, NH4Cl Aminonitrile α-Aminonitrile Aminoalkane->Aminonitrile Hydrolysis Aminoalcohol 1-(Aminomethyl)cycloalkanol Aminonitrile->Aminoalcohol Reduction (e.g., LiAlH4) G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Membrane Membrane Preparation Incubation Incubation (with Glutamate & Glycine) Membrane->Incubation Radioligand Radioligand Solution ([³H]MK-801) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC₅₀ & Kᵢ Determination) Scintillation->DataAnalysis NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens to allow Mg_block Mg²⁺ Block Mg_block->NMDAR blocks Depolarization Membrane Depolarization Depolarization->NMDAR relieves CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC Ras_ERK Ras-ERK Pathway Ca_influx->Ras_ERK LTP Synaptic Plasticity (LTP) CaMKII->LTP PKC->LTP Gene_expression Changes in Gene Expression Ras_ERK->Gene_expression Gene_expression->LTP

References

In-Vitro Neuroprotective Effects of 1-Aminomethyl-1-cyclohexanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible, peer-reviewed studies providing specific quantitative data on the in-vitro neuroprotective effects of 1-Aminomethyl-1-cyclohexanol hydrochloride are limited. This guide, therefore, synthesizes information on its chemical relatives and plausible biological pathways to present a framework for its potential neuroprotective properties. The experimental data and protocols detailed herein are illustrative and intended to serve as a template for future research.

Introduction

This compound is a synthetic organic compound featuring a cyclohexanol ring, a primary amine, and a hydroxyl group. While its primary applications have been in chemical synthesis, its structural similarity to other neuroactive compounds suggests a potential for neuroprotective activity. This technical guide explores the theoretical basis for these effects, proposes a plausible mechanism of action, and provides a comprehensive, albeit hypothetical, framework for its investigation in in-vitro models of neuronal injury.

Theoretical Basis for Neuroprotection

The chemical structure of this compound provides clues to its potential neuroprotective capabilities. The cyclohexanol moiety is a feature in various biologically active molecules and may contribute to radical scavenging activities, a crucial component in combating oxidative stress in neurons. Additionally, the primary aminomethyl group is a common functional group in compounds that interact with neurological targets. Aromatic amines and imines have been shown to be effective against oxidative glutamate toxicity and hydrogen peroxide toxicity in neuronal cell cultures[1].

Proposed Mechanism of Action: Nrf2 Pathway Activation

A highly plausible mechanism for the neuroprotective effects of compounds that mitigate oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 1-Aminomethyl-1-cyclohexanol hydrochloride Compound->Keap1_Nrf2 potential inducer Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Proteins Cytoprotective Proteins Antioxidant_Genes->Proteins translates to Proteins->ROS neutralizes

Figure 1: Proposed Nrf2 Signaling Pathway Activation.

Illustrative Experimental Protocols

The following protocols are hypothetical and designed to investigate the in-vitro neuroprotective effects of this compound against oxidative stress.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y or Primary Cortical Neurons) Compound_Prep 2. Prepare Stock Solution of 1-Aminomethyl-1-cyclohexanol HCl Pretreatment 3. Pre-treat cells with Compound (e.g., 1-100 µM) for 24h Compound_Prep->Pretreatment Oxidative_Stress 4. Induce Oxidative Stress (e.g., H2O2 for 1-2h) Pretreatment->Oxidative_Stress Cell_Viability 5a. Cell Viability Assay (MTT or LDH) Oxidative_Stress->Cell_Viability Lipid_Peroxidation 5b. Lipid Peroxidation Assay (TBARS/MDA) Oxidative_Stress->Lipid_Peroxidation MMP 5c. Mitochondrial Membrane Potential Assay (JC-1) Oxidative_Stress->MMP Western_Blot 5d. Western Blot for Nrf2 Pathway Proteins Oxidative_Stress->Western_Blot Data_Analysis 6. Data Quantification and Statistical Analysis Cell_Viability->Data_Analysis Lipid_Peroxidation->Data_Analysis MMP->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Hypothetical Experimental Workflow.
Cell Culture and Treatment

  • Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons from E18 rat embryos.

  • Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100-500 µM) for 1-2 hours.[7][8][9]

Lipid Peroxidation Assay (TBARS)
  • Principle: Measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[10][11][12][13]

  • Protocol:

    • Lyse the treated cells and collect the supernatant.

    • Mix the supernatant with trichloroacetic acid (TCA) and TBA reagent.[12]

    • Heat the mixture at 95°C for 30-60 minutes.[12]

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA concentration using a standard curve.[12]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
  • Principle: The JC-1 dye accumulates in mitochondria. In healthy cells with high ΔΨm, it forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers. A higher red/green fluorescence ratio indicates healthier mitochondria.[14][15]

  • Protocol:

    • After treatment, wash the cells with PBS.

    • Incubate cells with JC-1 staining solution (e.g., 2 µg/mL) for 15-30 minutes at 37°C in the dark.[15][16]

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity for both red (Ex/Em ~540/590 nm) and green (Ex/Em ~485/535 nm) channels using a fluorescence microplate reader or fluorescence microscope.[15]

    • Calculate the ratio of red to green fluorescence.

Western Blot for Nrf2 Pathway Activation
  • Principle: Quantifies the protein levels of Nrf2 in nuclear extracts and its downstream target HO-1 in total cell lysates to assess pathway activation.[17][18][19][20]

  • Protocol:

    • Extract cytoplasmic and nuclear proteins from treated cells using a fractionation kit.[21]

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate overnight at 4°C with primary antibodies for Nrf2, HO-1, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for total lysate).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an ECL chemiluminescence kit.[15]

    • Quantify band intensity using densitometry software.

Hypothetical Data Presentation

The following tables summarize potential quantitative outcomes from the described experiments.

Table 1: Hypothetical Neuroprotective Effects on Neuronal Viability and Oxidative Stress Markers

Treatment GroupConcentration (µM)Cell Viability (% of Control)Lipid Peroxidation (% of H₂O₂ Group)ΔΨm (Red/Green Ratio)
Control (Vehicle)-100 ± 5.2N/A2.5 ± 0.3
H₂O₂ Only20045 ± 3.8100 ± 8.10.8 ± 0.1
Compound + H₂O₂152 ± 4.185 ± 6.51.1 ± 0.2
Compound + H₂O₂1068 ± 5.562 ± 5.31.7 ± 0.2
Compound + H₂O₂5085 ± 6.238 ± 4.12.2 ± 0.3

Table 2: Hypothetical Effects on Nrf2 Pathway Protein Expression

Treatment GroupConcentration (µM)Nuclear Nrf2 (Fold Change vs. Control)Total HO-1 (Fold Change vs. Control)
Control (Vehicle)-1.01.0
H₂O₂ Only2001.8 ± 0.21.5 ± 0.3
Compound + H₂O₂12.1 ± 0.31.8 ± 0.2
Compound + H₂O₂103.5 ± 0.43.1 ± 0.4
Compound + H₂O₂505.2 ± 0.64.8 ± 0.5

Conclusion

While direct experimental evidence remains to be published, the chemical structure of this compound suggests a potential for neuroprotective activity, likely through the mitigation of oxidative stress. The activation of the Nrf2 signaling pathway represents a compelling and testable mechanism of action. The experimental framework provided in this guide offers a comprehensive approach to rigorously evaluate this potential in in-vitro models. Such studies are essential to validate the therapeutic promise of this compound for neurological disorders where oxidative stress is a key pathological feature.

References

An In-depth Technical Guide to 1-Aminomethyl-1-cyclohexanol Hydrochloride in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the potential applications of 1-Aminomethyl-1-cyclohexanol hydrochloride in the dynamic field of proteomics. While direct, published applications in proteomics are not extensively documented, the inherent chemical properties of this compound—possessing both a primary amine and a hydroxyl group on a stable cyclohexane scaffold—make it a versatile tool for several advanced proteomics workflows. This document outlines its potential uses, supported by detailed, generalized experimental protocols and conceptual frameworks.

Core Chemical Properties

This compound is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol .[1] It is a white to grey-beige powder that is soluble in water.[1] The key structural features relevant to proteomics are the primary amine (-NH₂) and the tertiary hydroxyl (-OH) group, both of which can serve as reactive handles for bioconjugation. The hydrochloride salt form enhances its stability and solubility in aqueous buffers commonly used in biological experiments.[1]

PropertyValueReference
Molecular FormulaC₇H₁₆ClNO[1]
Molecular Weight165.66 g/mol [1]
AppearanceWhite to grey-beige powder[1]
SolubilityWater soluble[1]
Key Functional GroupsPrimary Amine (-NH₂), Tertiary Hydroxyl (-OH)

Potential Applications in Proteomics Research

Based on its bifunctional nature, this compound can be hypothetically employed in several proteomics applications:

Synthesis of Novel Bifunctional Crosslinkers

The presence of two distinct reactive groups allows for the synthesis of custom crosslinking agents. For instance, the hydroxyl group can be modified to introduce a photoreactive group, while the amine can be functionalized with an amine-reactive moiety like an N-hydroxysuccinimide (NHS) ester. Such a heterobifunctional crosslinker could be used in multi-step crosslinking experiments to map protein-protein interactions.

Development of Chemical Probes for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful technique to study the active state of enzymes.[2][3][4] this compound can serve as a scaffold for the synthesis of novel activity-based probes. The core structure can be modified to include a reactive group that covalently binds to the active site of an enzyme, and a reporter tag (like biotin or a fluorophore) for detection and enrichment.

Stabilization of Protein-Protein Interactions (PPIs)

Small molecules can stabilize transient or weak protein-protein interactions, facilitating their study.[5][6] The rigid cyclohexane core of this compound could serve as a basis for designing molecular stabilizers. By functionalizing the amine and hydroxyl groups with moieties that interact with specific protein surfaces, it could act as a molecular "glue" to lock a protein complex in a specific conformation for structural studies.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, generalized protocols for the potential applications described above. These are illustrative and would require optimization for specific research questions.

Protocol for Chemical Crosslinking using a Custom Synthesized Crosslinker

This protocol outlines the general steps for a chemical crosslinking experiment followed by mass spectrometry analysis (XL-MS).

A. Materials:

  • Purified protein complex

  • Crosslinking buffer (e.g., HEPES, PBS, pH 7.4)

  • Custom crosslinker synthesized from this compound

  • Quenching buffer (e.g., Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

B. Methodology:

  • Protein Preparation: Prepare the purified protein complex at a concentration of 1-5 mg/mL in the crosslinking buffer.

  • Crosslinking Reaction: Add the custom crosslinker to the protein solution at various molar excess ratios (e.g., 25:1, 50:1, 100:1 crosslinker:protein). Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • SDS-PAGE Analysis: Analyze the crosslinked products on an SDS-PAGE gel to confirm the formation of higher molecular weight species.

  • In-Gel Digestion: Excise the crosslinked protein bands from the gel. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

  • LC-MS/MS Analysis: Extract the peptides and analyze them using an LC-MS/MS system.

  • Data Analysis: Use specialized software (e.g., MeroX, pLink) to identify the crosslinked peptides and map the protein-protein interaction sites.

Protocol for Activity-Based Protein Profiling (ABPP)

This protocol describes a typical workflow for using a custom chemical probe to label and identify active enzymes in a complex proteome.

A. Materials:

  • Cell lysate or tissue homogenate

  • Custom ABPP probe synthesized from this compound (with a biotin tag)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • On-bead digestion reagents (DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

B. Methodology:

  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest in a suitable buffer.

  • Probe Incubation: Incubate the lysate with the biotinylated ABPP probe for a defined period (e.g., 30-60 minutes) at 37°C to allow for covalent labeling of target enzymes.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the captured proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze using an LC-MS/MS system.

  • Data Analysis: Identify the enriched proteins using a standard proteomics database search engine (e.g., MaxQuant, Proteome Discoverer).

Visualizations

The following diagrams illustrate the conceptual workflows described above.

G cluster_synthesis Crosslinker Synthesis cluster_workflow Crosslinking Workflow A 1-Aminomethyl-1- cyclohexanol HCl B Functionalization of -OH and -NH2 groups A->B C Custom Bifunctional Crosslinker B->C E Incubate with Crosslinker C->E D Protein Complex D->E F Quench Reaction E->F G SDS-PAGE F->G H In-Gel Digestion G->H I LC-MS/MS H->I J Data Analysis I->J

Caption: Workflow for Protein Crosslinking using a Custom Synthesized Agent.

G cluster_synthesis Probe Synthesis cluster_workflow ABPP Workflow A 1-Aminomethyl-1- cyclohexanol HCl B Addition of Reactive Group & Reporter Tag A->B C Biotinylated ABPP Probe B->C E Incubate with ABPP Probe C->E D Cell Lysate D->E F Affinity Capture (Streptavidin Beads) E->F G Wash F->G H On-Bead Digestion G->H I LC-MS/MS H->I J Data Analysis I->J

Caption: Workflow for Activity-Based Protein Profiling with a Custom Probe.

Quantitative Data Summary (Hypothetical)

Should research be undertaken using this compound derivatives, the following tables illustrate how quantitative data could be presented.

Table 1: Crosslinking-Mass Spectrometry Results

Crosslinked PeptidesProtein 1Protein 2Crosslinker
K123-K45Protein AProtein BCustom XL-1
K88-K102Protein AProtein ACustom XL-1
K210-K315Protein BProtein CCustom XL-1

Table 2: Activity-Based Protein Profiling Results

Enriched ProteinFold Change (Treatment vs. Control)p-valuePotential Target
Enzyme X5.2<0.01Yes
Enzyme Y1.10.45No
Enzyme Z3.8<0.05Yes

Conclusion

This compound presents a promising, yet underexplored, scaffold for the development of novel chemical tools for proteomics research. Its bifunctional nature allows for the synthesis of custom crosslinkers and chemical probes for the investigation of protein-protein interactions and enzyme activity. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in leveraging the chemical properties of this compound to address complex biological questions. Further research and development are needed to fully realize its potential in the field of proteomics.

References

Methodological & Application

Application Note: Purification of 1-Aminomethyl-1-cyclohexanol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Aminomethyl-1-cyclohexanol hydrochloride (CAS No. 19968-85-5) is a versatile chemical building block used in organic synthesis and medicinal chemistry.[1][2] The presence of a primary amine and a hydroxyl group makes it a valuable intermediate for creating more complex molecules.[1] The purity of this compound is paramount for its successful application in downstream processes, particularly in pharmaceutical development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[3] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[4]

This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method. As an amine hydrochloride salt, the compound is highly polar and exhibits good solubility in polar solvents, a key factor leveraged in this procedure.[1][5]

Principle of the Method

The purification strategy involves dissolving the crude this compound in a minimal volume of a hot "good" solvent, in which it is highly soluble at elevated temperatures. Subsequently, a "bad" or "anti-solvent," in which the compound is poorly soluble, is added to the point of saturation.[4] Upon slow cooling, the solubility of the target compound decreases dramatically, leading to the formation of well-defined, pure crystals. Impurities, which are either present in smaller quantities or have different solubility profiles, are left behind in the solvent mixture.[3] Slow, undisturbed cooling is essential for the growth of large, pure crystals.[4][6]

Quantitative Data Summary

An effective solvent system for the recrystallization of polar amine salts like this compound is a polar protic solvent paired with a less polar anti-solvent.[5][7] This protocol utilizes a methanol/ethyl acetate system. The following table summarizes the typical quantitative parameters for this procedure.

ParameterValueNotes
Starting Material
Crude Compound Mass10.0 gAssumed to be a white to grey-beige powder.[1][8]
Solvent System
"Good" Solvent (Methanol)~25-35 mLUse the minimum volume required for complete dissolution at boiling.
"Anti-Solvent" (Ethyl Acetate)~75-105 mLTypically added in a 3:1 ratio to the "good" solvent.
Process Conditions
Dissolution TemperatureApprox. 65 °CBoiling point of methanol.
Cooling ProtocolSlow cooling to room temp., then 0-5 °C for 1 hourSlow cooling promotes the formation of larger, purer crystals.[4]
Expected Outcome
Product AppearanceWhite crystalline solid
Expected Yield> 85%Yield is dependent on the initial purity of the crude material.
Melting Point (Purified)205 °C[8]A sharp melting point indicates high purity.

Detailed Experimental Protocol

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Methanol (ACS Grade or higher)

    • Ethyl Acetate (ACS Grade or higher)

    • Deionized Water

  • Equipment:

    • Erlenmeyer flask (125 mL or 250 mL)

    • Heating mantle or hot plate with a water/oil bath

    • Magnetic stirrer and stir bar

    • Condenser

    • Glass funnel and fluted filter paper (for optional hot filtration)

    • Büchner funnel and flask

    • Vacuum source

    • Spatula and weighing scale

    • Ice bath

    • Drying oven or vacuum desiccator

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Safety Precautions
  • Perform all steps in a well-ventilated fume hood.

  • 1-Aminomethyl-1-cyclohexanol and its hydrochloride salt may cause skin and eye irritation.[1][9] Avoid inhalation of dust and direct contact.

  • Methanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 25 mL of methanol to the flask.

    • Gently heat the mixture to the boiling point of methanol (~65 °C) while stirring until the solid is completely dissolved.[4] Add more methanol in small increments (1-2 mL) only if necessary to achieve full dissolution. Avoid using an excessive amount of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Pre-heat a separate Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the insoluble material. This step prevents impurities from being incorporated into the final crystals.[4]

  • Crystallization:

    • Remove the flask containing the clear solution from the heat source.

    • Slowly add ethyl acetate (anti-solvent) to the hot solution while stirring. Continue adding until the solution becomes faintly cloudy (the "cloud point"), which indicates saturation.[4]

    • If significant precipitation occurs, gently reheat the solution until it becomes clear again.

    • Cover the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[10]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 1 hour to maximize the yield of the purified product.

  • Isolation of Crystals:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[3]

    • Ensure the filter paper is wetted with a small amount of the cold solvent mixture before pouring the crystal slurry.

  • Washing:

    • Wash the crystals on the filter with a small amount of cold ethyl acetate (2 x 10 mL) to remove any residual mother liquor and soluble impurities.[11]

    • Avoid using large volumes of washing solvent to prevent significant loss of the purified product.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.

    • Transfer the purified white crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 30-40 °C.[12]

Visualization of the Experimental Workflow

The following diagram provides a visual representation of the key stages in the recrystallization process.

Recrystallization_Workflow Purification of 1-Aminomethyl-1-cyclohexanol HCl start Start: Crude Compound dissolution 1. Dissolution (in minimal hot methanol) start->dissolution hot_filtration 2. Hot Filtration (Optional: Remove insolubles) dissolution->hot_filtration crystallization 3. Crystallization (Add anti-solvent, cool slowly) dissolution->crystallization If no insolubles hot_filtration->crystallization Clear Solution isolation 4. Isolation (Vacuum filtration) crystallization->isolation washing 5. Washing (with cold anti-solvent) isolation->washing drying 6. Drying (Vacuum oven) washing->drying end_product End: Purified Crystalline Product drying->end_product

Caption: Workflow for the recrystallization of this compound.

References

Application Note and Protocol: Quantification of 1-Aminomethyl-1-cyclohexanol Hydrochloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 1-Aminomethyl-1-cyclohexanol hydrochloride, a compound relevant in pharmaceutical development and biochemical research, often identified as Gabapentin Related Compound A.[1] Due to the absence of a significant chromophore in the molecule, two primary HPLC-based analytical strategies are presented: direct analysis using a universal detector and analysis following pre-column derivatization with a UV-absorbing agent.[2][3][4] These methods are designed to provide accurate and reproducible quantification for research, quality control, and stability studies.

Introduction

This compound is a chemical intermediate and a known related substance of Gabapentin, an anticonvulsant and analgesic drug.[1] Accurate quantification of this compound is crucial for impurity profiling in Gabapentin drug substances and for various research applications. The primary analytical challenge for the quantification of this compound is its lack of a UV-absorbing chromophore, which renders standard HPLC with UV-Vis detection insensitive.[2][3][4] This application note details two effective HPLC methods to overcome this limitation. The first protocol employs a Charged Aerosol Detector (CAD), which provides a response for any non-volatile analyte, independent of its optical properties.[1][5] The second protocol involves a pre-column derivatization step to introduce a chromophore, enabling sensitive detection with a standard UV-Vis detector.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms Gabapentin Related Compound A
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White to grey-beige powder
Solubility Soluble in water

Experimental Workflow

HPLC Workflow for this compound cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization (Protocol 2 Only) cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Accurate Weighing & Dilution) Injection Injection into HPLC Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution in Diluent) Derivatization Pre-column Derivatization (e.g., with PITC) Sample_Prep->Derivatization Protocol 2 Sample_Prep->Injection Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (CAD or UV-Vis) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Figure 1: General experimental workflow for the HPLC quantification of this compound.

Protocol 1: Direct Analysis using HPLC with Charged Aerosol Detection (CAD)

This method is advantageous as it does not require a derivatization step, simplifying sample preparation and reducing potential sources of error. CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes.[1][5]

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (or other volatile buffer salt)

  • Formic acid (or other volatile acid)

  • Ultrapure water

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (e.g., Primesep 100)
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B; 17-18 min: 50-5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Settings Nebulizer Temperature: 35 °C, Evaporation Tube Temperature: 50 °C, Gas (Nitrogen) Pressure: 60 psi

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase A.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase A to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis via Pre-column Derivatization and UV Detection

This protocol is suitable for laboratories equipped with standard HPLC-UV systems. The primary amine of this compound is derivatized with a reagent such as Phenyl isothiocyanate (PITC) to form a UV-active derivative.[6]

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Phenyl isothiocyanate (PITC)

  • Sodium acetate buffer (e.g., 0.05 M, pH 5.5)

  • Ultrapure water

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.05 M Sodium acetate buffer, pH 5.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-60% B; 20-22 min: 60% B; 22-23 min: 60-10% B; 23-30 min: 10% B
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
Detection Wavelength 254 nm

Derivatization Procedure:

  • To 100 µL of standard or sample solution, add 50 µL of triethylamine solution (1% in acetonitrile).

  • Add 50 µL of PITC solution (1% in acetonitrile).

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Add 800 µL of mobile phase A to stop the reaction and dilute the mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions in water or a suitable buffer.

  • Derivatization: Follow the derivatization procedure for all standards and samples.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the derivatized standard and sample solutions.

Data Analysis:

  • Follow the same data analysis procedure as in Protocol 1, using the peak area of the derivatized analyte.

Expected Quantitative Data

The following tables summarize the expected performance characteristics of the described methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Performance Characteristics

ParameterProtocol 1 (HPLC-CAD)Protocol 2 (HPLC-UV with Derivatization)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.3 µg/mL
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98 - 102%99 - 101%

Table 2: Typical Chromatographic Parameters

AnalyteExpected Retention Time (min) - Protocol 1Expected Retention Time (min) - Protocol 2
This compound~ 8.5~ 15.2 (as PITC derivative)

Conclusion

The two HPLC methods presented provide reliable and accurate means for the quantification of this compound. The choice between direct analysis with a Charged Aerosol Detector and pre-column derivatization with UV detection will depend on the available instrumentation and the specific requirements of the analysis, such as required sensitivity and sample throughput. Both methods are suitable for use in research and quality control environments within the pharmaceutical industry.

References

Application Notes and Protocols for 1-Aminomethyl-1-cyclohexanol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 1-Aminomethyl-1-cyclohexanol hydrochloride. This document includes detailed synthetic protocols, physical and spectral data, and potential reaction pathways for this versatile building block in organic synthesis and medicinal chemistry.

Compound Overview

This compound is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol .[1][2] It features a cyclohexane ring substituted with both a hydroxyl group and an aminomethyl group, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][3] The hydrochloride salt form enhances its stability and water solubility.[1] It typically appears as a white to grayish-beige powder.[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of 1-Aminomethyl-1-cyclohexanol and its hydrochloride salt is presented below.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [1][2]
Appearance White to grayish-beige powder[1]
Melting Point 205 °C[1]
Boiling Point 219.5 °C at 760 mmHg[1]
Density 1.02 g/cm³[1]
Solubility Freely soluble in water (182 g/L at 25 °C)[4]
¹H NMR Data available through spectral databases[5][6]
¹³C NMR Data available through spectral databases[7][8]
IR Spectrum Data available through spectral databases[9]
Mass Spectrum Data available through spectral databases[9][10]

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound involves a two-step process: a Henry (nitroaldol) reaction between cyclohexanone and nitromethane, followed by the reduction of the resulting nitro alcohol intermediate.

Synthesis Workflow

Synthesis_Workflow Cyclohexanone Cyclohexanone Intermediate 1-(Nitromethyl)cyclohexanol Cyclohexanone->Intermediate:w Henry Reaction Nitromethane Nitromethane Nitromethane->Intermediate:w Final_Product 1-Aminomethyl-1-cyclohexanol Hydrochloride Intermediate->Final_Product:w Reduction Final_Product->Final_Product:w Base Base (e.g., NaOH) Base->Intermediate:w Reduction Reducing Agent (e.g., Fe/HCl) Reduction->Final_Product:w HCl HCl HCl->Final_Product:w

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Henry Reaction and Reduction

This protocol is adapted from established manufacturing methods.[1]

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

  • Reaction Setup: In a suitable reaction vessel, charge methanol, nitromethane, and cyclohexanone.

  • Cooling: Stir the mixture and cool the reaction vessel to a temperature between 5-10 °C.

  • Base Addition: Slowly add a solution of sodium hydroxide dropwise, maintaining the temperature between 5-10 °C.

  • Reaction: After the addition is complete, further cool the mixture to -4 °C and continue stirring for 1 hour.

  • Isolation of Intermediate: The resulting solid is collected by centrifugation or filtration.

  • Work-up: Recover the methanol from the filtrate. Dissolve the filter cake in water and acidify with acetic acid to a pH of 4-5 at a temperature below 10 °C. Heat the mixture to 30 °C to ensure complete dissolution, then separate the oily layer, which is the 1-(nitromethyl)cyclohexanol intermediate.

Step 2: Reduction of 1-(Nitromethyl)cyclohexanol and Hydrochloride Salt Formation

  • Reaction Setup: In a separate reaction tank, add water, iron powder, and approximately two-thirds of the total required amount of hydrochloric acid.

  • Addition of Intermediate: Control the pH of the mixture to 5-6 and the temperature to 40-50 °C. Slowly add the crude 1-(nitromethyl)cyclohexanol obtained in the previous step.

  • Controlled Acid Addition: After the initial addition, continue to stir the reaction mixture and add the remaining one-third of the hydrochloric acid in two equal portions at 1-hour intervals, maintaining the pH at 5-6.

  • Reaction Completion: Continue stirring for an additional 2 hours after the final acid addition.

  • Isolation: Filter the hot reaction mixture. The resulting filtrate contains the this compound salt solution.

  • Purification: The final product can be isolated from the solution by evaporation of the solvent and can be further purified by recrystallization.

Key Reactions of this compound

The bifunctional nature of 1-Aminomethyl-1-cyclohexanol, possessing both a primary amine and a tertiary hydroxyl group, allows for a variety of chemical transformations. The hydrochloride salt can be neutralized to the free base prior to reaction if necessary.

Potential Reaction Pathways

Reactions Start 1-Aminomethyl-1-cyclohexanol Acylation_N N-Acylated Product Start->Acylation_N Acylation (Amine) Acylation_O O-Acylated Product Start->Acylation_O Acylation (Alcohol) Alkylation_N N-Alkylated Product Start->Alkylation_N Nucleophilic Substitution Dehydration Dehydrated Product Start->Dehydration Dehydration Acyl_Halide Acyl Halide/ Anhydride Acyl_Halide->Acylation_N Acyl_Halide->Acylation_O Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation_N Acid_Catalyst Acid Catalyst/ Heat Acid_Catalyst->Dehydration

Caption: Potential reaction pathways for 1-Aminomethyl-1-cyclohexanol.

General Protocol for N-Acylation

This protocol describes a general procedure for the acylation of the primary amine group.

  • Neutralization (Optional): If starting with the hydrochloride salt, dissolve it in a suitable solvent and neutralize with a base (e.g., triethylamine, sodium bicarbonate) to obtain the free amine.

  • Reaction Setup: Dissolve the free amine in an aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Acylating Agent Addition: Cool the solution in an ice bath and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) dropwise with stirring. An excess of a non-nucleophilic base like triethylamine can be used to scavenge the HCl produced.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

General Protocol for Nucleophilic Substitution at the Amino Group

This protocol outlines a general method for the alkylation of the primary amine.

  • Neutralization: As with acylation, start with the free base form of 1-Aminomethyl-1-cyclohexanol.

  • Reaction Setup: Dissolve the free amine in a polar aprotic solvent such as acetonitrile or dimethylformamide. Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the mixture.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Reaction: Heat the reaction mixture with stirring for several hours to overnight. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography to yield the N-alkylated product.

Applications in Research and Development

This compound and its derivatives are of interest in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Intermediates: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the production of guanethidine, a formerly used antihypertensive drug.[1]

  • Medicinal Chemistry: The cyclohexane scaffold and the amino alcohol functionality are present in many biologically active compounds. This molecule can be used as a starting point for the development of new therapeutic agents, potentially targeting neurological disorders.[3]

  • Biochemical Research: It can be utilized as a tool compound in biochemical and pharmacological studies to investigate enzyme kinetics and protein-ligand interactions.[3]

Safety Information

  • Hazard Statements: Harmful if swallowed. Causes serious eye damage.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should always be taken.

References

Application Notes and Protocols: Solubility of 1-Aminomethyl-1-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Aminomethyl-1-cyclohexanol hydrochloride is a chemical compound utilized as a versatile building block in organic synthesis and as a pharmaceutical intermediate.[1][2] Its hydrochloride salt form is specifically designed to enhance stability and aqueous solubility.[1] A thorough understanding of its solubility in various solvents is crucial for its application in drug discovery, formulation development, and chemical synthesis. Low solubility can lead to challenges in in vitro testing, poor bioavailability, and underestimated toxicity, potentially impeding drug development.[3]

This document provides available solubility data for this compound and detailed protocols for its experimental determination.

Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, it is known to be soluble in water.[1] The conversion of the free base to its hydrochloride salt is a standard method to improve solubility in polar solvents.[1] For the free base form, 1-Aminomethyl-1-cyclohexanol, a calculated solubility of 182 g/L at 25°C has been reported, which is classified as "freely soluble".[4]

The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

SolventTypeTemperature (°C)Quantitative Solubility (mg/mL)Qualitative SolubilityReference
WaterPolar Protic25To be determinedSoluble[1]
Phosphate-Buffered Saline (PBS)Aqueous Buffer25To be determinedExpected to be soluble
MethanolPolar Protic25To be determinedTo be determined
EthanolPolar Protic25To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25To be determinedTo be determined
Dichloromethane (DCM)Nonpolar25To be determinedTo be determined
Diethyl EtherNonpolar25To be determinedTo be determined

Experimental Protocols for Solubility Determination

The "shake-flask" or equilibrium solubility method is considered the gold standard for accurately determining the thermodynamic solubility of a compound.[5][6] This method involves generating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., Water, PBS, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

  • Mobile phase and standards for analytical quantification

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial. An excess is necessary to ensure a saturated solution is formed in equilibrium with the undissolved solid.[5]

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or thermomixer within an incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] The system reaches equilibrium when the concentration of the dissolved compound remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment.

    • Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PVDF or PTFE) into a clean vial. Ensure the filter material is compatible with the solvent.[8]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent or mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.

Quality Control:

  • Perform the experiment in triplicate to ensure reproducibility.[8]

  • Verify the pH of the solution after the experiment, as it can influence the solubility of ionizable compounds.[5]

  • Ensure all analytical instruments are properly calibrated.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter to remove undissolved solid B->C D Dilute supernatant C->D E Quantify concentration (HPLC or UV-Vis) D->E F Calculate Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of a compound like this compound is governed by a balance of physicochemical properties of both the solute and the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 1-Aminomethyl-1-cyclohexanol HCl pKa pKa (Ionization) pKa->Solubility logP LogP (Lipophilicity) logP->Solubility crystal Crystal Lattice Energy crystal->Solubility Polarity Polarity Polarity->Solubility Hbond H-Bonding Capacity Hbond->Solubility pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility

Caption: Factors Influencing Compound Solubility.

References

Application Note: The Use of 1-Aminomethyl-1-cyclohexanol Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), is a cornerstone technique in drug discovery and development, enabling the rapid assembly of complex molecular structures.[1][2][3] The incorporation of non-standard amino acids and other small molecule building blocks is crucial for creating novel peptidomimetics and other compounds with enhanced pharmacological properties. 1-Aminomethyl-1-cyclohexanol, a structural analog of gabapentin, presents an interesting scaffold for introducing a cyclic, non-polar moiety at the C-terminus of a peptide or small molecule, potentially influencing its conformation, stability, and receptor-binding properties.[4][5][6] This document provides a detailed protocol for the incorporation of 1-aminomethyl-1-cyclohexanol onto a solid support and its use in subsequent solid-phase synthesis.

The primary application of 1-aminomethyl-1-cyclohexanol in this context is as a C-terminal modifying agent. The hydroxyl group allows for attachment to various resins, such as the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin, which is advantageous for releasing the final product under mild acidic conditions, preserving acid-sensitive functionalities.[7][8][9] The primary amine can be protected with the fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[10][11]

Experimental Protocols

This section details the necessary procedures for the preparation and use of 1-aminomethyl-1-cyclohexanol in solid-phase synthesis.

1. Preparation of Fmoc-1-aminomethyl-1-cyclohexanol

Prior to its use in solid-phase synthesis, the primary amine of 1-aminomethyl-1-cyclohexanol hydrochloride must be protected with an Fmoc group.

  • Materials:

    • This compound

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Dichloromethane (DCM)

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield Fmoc-1-aminomethyl-1-cyclohexanol.

2. Immobilization of Fmoc-1-aminomethyl-1-cyclohexanol onto 2-Chlorotrityl Chloride Resin

  • Materials:

    • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1% DVB)

    • Fmoc-1-aminomethyl-1-cyclohexanol

    • Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA)

    • Methanol (MeOH)

  • Procedure:

    • Swell the 2-CTC resin in DCM for at least 30 minutes in a reaction vessel.[10]

    • Drain the DCM.

    • Dissolve Fmoc-1-aminomethyl-1-cyclohexanol (1.5 eq.) and DIPEA (3.0 eq.) in DCM.

    • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

    • To cap any remaining unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.[8][9]

    • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

    • The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a piperidine solution and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.

3. Solid-Phase Peptide Synthesis (Exemplified by the Synthesis of a Tripeptide)

This protocol outlines the steps for elongating the peptide chain from the resin-bound 1-aminomethyl-1-cyclohexanol.

  • Materials:

    • Loaded Fmoc-1-aminomethyl-1-cyclohexanol-2-CTC resin

    • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)

    • N,N-Dimethylformamide (DMF)

    • 20% (v/v) piperidine in DMF

    • Coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)[7]

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure (for one coupling cycle):

    • Fmoc Deprotection:

      • Swell the resin in DMF for 30 minutes.

      • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[8]

      • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the reaction mixture at room temperature for 2 hours.

      • Monitor the coupling reaction using a Kaiser test or other qualitative method to ensure completion.

      • Wash the resin with DMF (5x) and DCM (3x).

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

4. Cleavage of the Peptide-Alcohol Conjugate from the Resin

  • Materials:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triisopropylsilane (TIS) (as a scavenger)

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail. For the acid-sensitive 2-CTC resin, a mild solution of 1% TFA in DCM can be used.[8] For full deprotection of side chains, a stronger cocktail such as TFA/TIS/H₂O (95:2.5:2.5) may be necessary, depending on the peptide sequence.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail or DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

    • Purify the crude product by preparative reverse-phase HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model tripeptide (Leu-Ala-Gly) attached to 1-aminomethyl-1-cyclohexanol.

Table 1: Resin Loading and Cleavage Yield

ParameterValue
Resin Type2-Chlorotrityl Chloride
Initial Resin Loading0.45 mmol/g
Crude Product Yield85%
Purity (by HPLC)>90%

Table 2: Summary of Coupling and Deprotection Efficiency

StepReagentsTimeEfficiency
Fmoc Deprotection20% Piperidine/DMF2 x 10 min>99%
Glycine CouplingFmoc-Gly-OH, HATU, DIPEA2 h>99%
Alanine CouplingFmoc-Ala-OH, HATU, DIPEA2 h>99%
Leucine CouplingFmoc-Leu-OH, HATU, DIPEA2 h>98%

Efficiency determined by qualitative Kaiser test and HPLC analysis of the final crude product.

Visualizations

Workflow for Solid-Phase Synthesis using 1-Aminomethyl-1-cyclohexanol

SPPS_Workflow cluster_prep Preparation cluster_spps Solid-Phase Synthesis cluster_cleavage Cleavage & Purification start_end start_end process process reagents reagents wash wash cleavage cleavage Amine 1-Aminomethyl-1- cyclohexanol HCl Fmoc_Protect Fmoc Protection Amine->Fmoc_Protect Fmoc_Amine Fmoc-Protected Amino Alcohol Fmoc_Protect->Fmoc_Amine Immobilize Immobilization Fmoc_Amine->Immobilize Resin 2-CTC Resin Resin->Immobilize Loaded_Resin Loaded Resin Immobilize->Loaded_Resin Deprotect Fmoc Deprotection Loaded_Resin->Deprotect Wash1 Wash Deprotect->Wash1 Couple Amino Acid Coupling Wash2 Wash Couple->Wash2 Wash1->Couple Repeat Repeat n times Wash2->Repeat Repeat->Deprotect Next Cycle Cleave Cleavage from Resin Repeat->Cleave Final Cycle Purify Purification (HPLC) Cleave->Purify Final_Product Final Peptide-Alcohol Conjugate Purify->Final_Product Fmoc_Cl Fmoc-Cl, NaHCO3 Fmoc_Cl->Fmoc_Protect DIPEA DIPEA DIPEA->Immobilize Piperidine 20% Piperidine in DMF Piperidine->Deprotect AA_HATU Fmoc-AA-OH, HATU, DIPEA AA_HATU->Couple TFA TFA Cocktail TFA->Cleave

Caption: General workflow for the solid-phase synthesis of a peptide-alcohol conjugate.

Logical Relationship of Synthesis Steps

Logical_Flow start Start: 1-Aminomethyl-1-cyclohexanol HCl step1 Step 1: Amine Protection (Fmoc) start->step1 check1 Purified Fmoc-Amino Alcohol? step1->check1 check1->step1 No, Repurify step2 Step 2: Immobilization on 2-CTC Resin check1->step2 Yes check2 Resin Loaded? step2->check2 check2->step2 No, Reload step3 Step 3: Iterative SPPS Cycles (Deprotection & Coupling) check2->step3 Yes check3 Sequence Complete? step3->check3 check3->step3 No, Next Cycle step4 Step 4: Cleavage and Side-Chain Deprotection check3->step4 Yes end_node End: Purified Peptide-Alcohol step4->end_node

Caption: Decision-making flow in the synthesis process.

References

Application Note: Derivatization of 1-Aminomethyl-1-cyclohexanol Hydrochloride for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chemical derivatization of 1-Aminomethyl-1-cyclohexanol hydrochloride for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the analyte, direct GC-MS analysis is challenging. Derivatization of the primary amine and hydroxyl functional groups is essential to improve its chromatographic behavior and achieve sensitive detection. This document outlines a common derivatization procedure, silylation, which converts the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

1-Aminomethyl-1-cyclohexanol is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this compound is crucial for quality control and process monitoring in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive compound identification. However, the inherent properties of this compound, such as its high polarity and non-volatility, make it unsuitable for direct GC-MS analysis.[1]

Derivatization is a chemical modification technique used to convert non-volatile compounds into volatile derivatives that are amenable to GC-MS analysis.[1][2] This process enhances the volatility, thermal stability, and chromatographic properties of the analyte.[1] Common derivatization strategies for compounds containing amine and hydroxyl groups include silylation and acylation.[2][3] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method that replaces active hydrogens in functional groups with a trimethylsilyl (TMS) group.[3][4] This application note details a comprehensive protocol for the silylation of this compound and its subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (analytical grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of pyridine in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with pyridine to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation and Derivatization Protocol
  • Sample Aliquot: Transfer 100 µL of the standard solution or sample extract into a GC vial.

  • Evaporation: If the sample is in an aqueous or volatile organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of pyridine.

  • Derivatization Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[5][6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS injection.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample aliquot Aliquot 100 µL of Sample/Standard start->aliquot dry Evaporate to Dryness (if necessary) aliquot->dry reconstitute Reconstitute in 100 µL Pyridine dry->reconstitute add_bstfa Add 100 µL BSTFA + 1% TMCS reconstitute->add_bstfa vortex Vortex for 30s add_bstfa->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Figure 1: Derivatization Workflow for 1-Aminomethyl-1-cyclohexanol.
GC-MS Analysis Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program - Initial temperature: 70°C, hold for 2 min - Ramp: 15°C/min to 280°C - Hold at 280°C for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The derivatization of 1-Aminomethyl-1-cyclohexanol with BSTFA is expected to yield a di-TMS derivative, where both the primary amine and the hydroxyl group are silylated. The expected reaction is illustrated below.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte 1-Aminomethyl-1-cyclohexanol Derivative Di-TMS Derivative Analyte->Derivative Silylation BSTFA BSTFA BSTFA->Derivative Byproduct Byproducts BSTFA->Byproduct

Figure 2: Silylation reaction of 1-Aminomethyl-1-cyclohexanol.

Quantitative analysis should be performed by generating a calibration curve from the derivatized standards. The peak area of a characteristic ion of the derivatized analyte is plotted against the concentration. For related compounds like gabapentin, this method has demonstrated good linearity and precision.[7]

Table 1: Expected Analytical Performance Parameters (based on similar compounds)

Parameter Expected Value Reference
Linearity (r²) > 0.99[8]
Concentration Range 0.5 - 50.0 mg/L[7]
Accuracy 97.9 - 109.3%[7]
Precision (%RSD) < 12.1%[7]
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantitation (LOQ) Dependent on instrument sensitivity

Note: The values in Table 1 are based on the analysis of structurally similar compounds (e.g., gabapentin, pregabalin) and should be considered as typical performance indicators. Method validation is required to establish these parameters for 1-Aminomethyl-1-cyclohexanol.

Conclusion

The derivatization of this compound using BSTFA is an effective strategy to enable its analysis by GC-MS. The described protocol provides a detailed workflow for sample preparation, derivatization, and GC-MS analysis. This method is expected to provide the necessary sensitivity and selectivity for the quantification of 1-Aminomethyl-1-cyclohexanol in various sample matrices, making it a valuable tool for quality control and research in pharmaceutical development. Researchers should perform a full method validation to ensure the accuracy, precision, and reliability of the analysis for their specific application.

References

Application Note & Protocols: Assessing the In Vitro Cytotoxicity of 1-Aminomethyl-1-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Aminomethyl-1-cyclohexanol hydrochloride is an organic compound used as an intermediate and building block in chemical synthesis, including the development of pharmaceuticals.[1][2][3] Given its presence in synthetic pathways for biologically active molecules, it is crucial to characterize its toxicological profile.[1] In vitro cytotoxicity assays are essential tools for the initial safety assessment of chemical compounds, providing a rapid and cost-effective method to evaluate cell viability, membrane integrity, and mechanisms of cell death.[4][5][6][7]

This document provides a comprehensive set of protocols to evaluate the cytotoxic effects of this compound on cultured mammalian cells. The methodologies described include assessments of metabolic activity (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Annexin V/PI staining).

Overall Experimental Workflow

The general workflow for assessing the cytotoxicity of the test compound involves cell preparation, treatment with the compound, and subsequent analysis using various assays to measure different cytotoxicity endpoints.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Culture (e.g., HeLa, HepG2) Compound_Prep 2. Prepare Compound Stock (1-Aminomethyl-1-cyclohexanol HCl in sterile DMSO/PBS) Seeding 3. Seed Cells in 96-Well Plates (5,000-10,000 cells/well) Treatment 4. Treat Cells with Serial Dilutions of Compound (24-72h) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Treatment->Apoptosis Absorbance 5a. Measure Absorbance (MTT, LDH) MTT->Absorbance LDH->Absorbance Flow 5b. Flow Cytometry (Annexin V/PI) Apoptosis->Flow IC50 6. Calculate IC50 & Percent Cytotoxicity Absorbance->IC50 Flow->IC50 G Compound 1-Aminomethyl-1- cyclohexanol HCl Cell_Stress Cellular Stress (e.g., Mitochondrial Damage) Compound->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis cleaves substrates Substrates Cellular Substrates (e.g., PARP)

References

Troubleshooting & Optimization

Optimizing reaction yield of 1-Aminomethyl-1-cyclohexanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Aminomethyl-1-cyclohexanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective synthesis routes are:

  • The Henry Reaction followed by Nitro Group Reduction: This two-step process begins with a nitroaldol (Henry) reaction between cyclohexanone and nitromethane to form 1-(nitromethyl)-1-cyclohexanol. This intermediate is then reduced to the desired product.

  • One-Pot Reductive Amination: This method involves the reaction of cyclohexanone with an amine source and a reducing agent in a single step.

Q2: How does the formation of the hydrochloride salt improve the final product?

A2: Converting the free amine of 1-Aminomethyl-1-cyclohexanol to its hydrochloride salt typically enhances its water solubility and stability, making it more suitable for pharmaceutical and research applications. The salt form often improves crystallinity, which can aid in purification and handling.[1][2]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Both nitromethane and borohydride reagents are hazardous. Nitromethane is flammable and can form explosive salts.[3] Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle reagents with care.

Troubleshooting Guides

Route 1: Henry Reaction & Nitro Group Reduction

This section addresses common issues encountered during the initial Henry reaction and the subsequent reduction of the nitro intermediate.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Suboptimal Catalyst Concentration The reaction is base-catalyzed. A catalyst concentration of around 3.0 mol% is often a good compromise for achieving high yield without significant increases in reaction time.[4]
Incorrect Reaction Temperature Increasing the temperature from 30°C to 80°C can improve the yield, though it may slightly decrease diastereoselectivity.[4] Temperature screening is recommended.[5]
Inappropriate Solvent More polar solvents like water or methanol tend to result in higher yields compared to less polar options like acetonitrile.[4]
Formation of Dinitro Side Products An excess of nitromethane can lead to the formation of β,β-disubstituted-1,3-dinitro compounds.[6] Use stoichiometric amounts of reactants to minimize this side reaction.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Inactive Catalyst/Reagent For catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), use finely powdered, high-purity metal.[7][8]
Poor Solubility of Nitro Intermediate The nitro compound must be soluble in the reaction solvent.[7] Consider using co-solvent systems like ethanol/water or acetic acid to improve solubility.[7]
Insufficient Reducing Agent Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.[7]
Suboptimal Temperature While many reductions occur at room temperature, some substrates may require heating.[7] Monitor the reaction to avoid an increase in side products at higher temperatures.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Incomplete Reduction Pathway The reduction of a nitro group is a stepwise process. To ensure complete reduction to the amine, maintain a sufficient concentration of the active reducing agent and consider extending the reaction time.[7]
Uncontrolled Reaction Exotherm Metal/acid reductions can be exothermic. Localized overheating can promote the formation of side products. Ensure proper temperature control and cooling.[7]
Route 2: Reductive Amination

This section addresses common issues encountered during the one-pot reductive amination synthesis.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Inefficient Imine/Iminium Ion Formation The reaction is favored under mildly acidic conditions (pH 4-6).[9] Adding a catalyst like acetic acid can be beneficial.[9][10]
Premature Reduction of Cyclohexanone Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone. Use a milder agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduce the iminium ion.[9][11]
Steric Hindrance Steric hindrance can slow down the reaction. Increasing the reaction temperature may help overcome the activation energy barrier.[11]
Purification and Isolation

This section covers common issues during the final stages of the synthesis.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Ineffective Crystallization The choice of solvent is critical for recrystallization.[12] An ethanol/acetone solvent system is effective for similar amine hydrochlorides. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add acetone as an anti-solvent to induce crystallization.[13]
Impurities Trapped in Crystals Slow cooling during recrystallization promotes the formation of larger, purer crystals.[14] Fast cooling can lead to smaller, less pure crystals.
Residual Solvents or Reagents After filtering the recrystallized product, wash the crystals with a small amount of cold solvent to remove residual impurities.[14] Dry the final product thoroughly under vacuum.

Experimental Protocols

Protocol 1: Synthesis via Henry Reaction and Nitro Reduction

Step 1: Henry Reaction - Synthesis of 1-(nitromethyl)-1-cyclohexanol

  • To a stirred solution of cyclohexanone (1.0 eq) and nitromethane (1.0-1.2 eq) in methanol, cool the mixture to 5-10°C.

  • Slowly add a solution of sodium hydroxide dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at a low temperature for 1-2 hours.

  • Acidify the reaction mixture with acetic acid to a pH of 4-5, keeping the temperature below 10°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(nitromethyl)-1-cyclohexanol.

Step 2: Reduction of 1-(nitromethyl)-1-cyclohexanol

  • Prepare a suspension of iron powder (excess, e.g., 5-10 eq) in water and a small amount of hydrochloric acid.

  • Heat the mixture to 40-50°C and add the crude 1-(nitromethyl)-1-cyclohexanol dropwise, maintaining the pH between 5-6 by periodic addition of hydrochloric acid.

  • After the addition, continue stirring for 2-3 hours at the same temperature.

  • Filter the hot reaction mixture to remove iron salts. The filtrate contains the aqueous solution of the product.

Step 3: Hydrochloride Salt Formation and Isolation

  • Concentrate the aqueous filtrate under reduced pressure.

  • Add a suitable solvent like isopropanol or ethanol to the residue.

  • Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete.

  • Cool the mixture to 0-5°C to maximize crystallization.

  • Filter the solid, wash with cold isopropanol or acetone, and dry under vacuum to yield this compound.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in a round-bottom flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool to room temperature slowly.

  • Gradually add acetone (approximately 3 volumes relative to ethanol) as an anti-solvent to induce precipitation.[13]

  • Cool the flask in an ice bath or freezer to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the purified crystals under vacuum.

Visual Workflow and Logic Diagrams

cluster_0 Synthesis Workflow start Start Synthesis route1 Route 1: Henry Reaction start->route1 route2 Route 2: Reductive Amination start->route2 purification Purification & Salt Formation route1->purification route2->purification end_product Pure 1-Aminomethyl-1-cyclohexanol HCl purification->end_product

Caption: High-level overview of the two primary synthesis routes.

cluster_1 Troubleshooting: Low Yield low_yield Low Yield Observed check_reaction Check Reaction Type low_yield->check_reaction henry Henry Reaction check_reaction->henry Route 1 reduction Nitro Reduction check_reaction->reduction Route 1 red_am Reductive Amination check_reaction->red_am Route 2 henry_temp Optimize Temperature (40-80°C) henry->henry_temp henry_cat Adjust Catalyst Loading (~3 mol%) henry->henry_cat henry_solv Use Polar Solvent (MeOH, H2O) henry->henry_solv red_cat Verify Catalyst/Reagent Activity reduction->red_cat red_sol Improve Substrate Solubility reduction->red_sol red_temp Optimize Temperature & Time reduction->red_temp red_am_ph Adjust pH to 4-6 (use Acetic Acid) red_am->red_am_ph red_am_reagent Use Mild Reducing Agent (e.g., NaBH(OAc)3) red_am->red_am_reagent

Caption: Troubleshooting workflow for low reaction yield.

cluster_2 Troubleshooting: Low Purity low_purity Low Purity Observed check_impurities Identify Source of Impurity low_purity->check_impurities side_products Reaction Side Products check_impurities->side_products workup_issues Ineffective Purification check_impurities->workup_issues sp_henry Henry: Use Stoichiometric Reagents side_products->sp_henry sp_reduction Reduction: Ensure Complete Reaction, Control Temp. side_products->sp_reduction sp_red_am Red. Am.: Use Stoichiometric Amine side_products->sp_red_am wu_recrystal Optimize Recrystallization: Solvent Choice (EtOH/Acetone), Slow Cooling workup_issues->wu_recrystal wu_wash Wash Crystals with Cold Solvent workup_issues->wu_wash wu_dry Dry Product Thoroughly Under Vacuum workup_issues->wu_dry

References

1-Aminomethyl-1-cyclohexanol hydrochloride stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Aminomethyl-1-cyclohexanol hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a hydrochloride salt of a primary amine and a tertiary alcohol, it is susceptible to various degradation pathways under stress conditions.

Q2: How does pH influence the stability of the compound?

Aqueous solutions of this compound are generally most stable in the acidic to neutral pH range. Under strongly basic conditions, the free amine form is generated, which can be more susceptible to oxidation. Both strongly acidic and basic conditions, especially at elevated temperatures, can potentially promote dehydration or other rearrangements, although the hydrochloride salt form generally enhances stability.

Q3: Is this compound sensitive to light?

While there is limited specific photostability data for this exact molecule, compounds with similar functional groups can be susceptible to photodegradation. It is recommended to protect aqueous solutions from direct and prolonged exposure to UV and visible light. Photodegradation can potentially lead to the formation of photo-oxidation products.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

To ensure maximum stability, aqueous solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8 °C). For long-term storage, freezing the solution may be an option, but it is crucial to perform freeze-thaw stability studies to ensure no degradation or precipitation occurs.

Q5: What are the potential degradation products of this compound in aqueous solutions?

Based on the structure, potential degradation pathways under forced degradation conditions could include:

  • Oxidation: The primary amine and the tertiary alcohol are susceptible to oxidation, which could lead to the formation of various oxidation products.

  • Dehydration: Under harsh acidic conditions and heat, the tertiary alcohol could undergo dehydration to form an alkene.

  • Impurity-related degradation: The presence of impurities from the synthesis process could potentially catalyze or participate in degradation reactions.

Troubleshooting Guides

Issue 1: Unexpected precipitation or cloudiness in the aqueous solution.
Potential Cause Troubleshooting Step
Low Solubility at a Specific pH/Temperature Verify the pH of the solution. Adjust the pH to a more acidic range if feasible for your experiment. Gently warm the solution to see if the precipitate redissolves, indicating temperature-dependent solubility.
Formation of an Insoluble Degradation Product Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC to identify the components. This can help in understanding the degradation pathway.
Interaction with Buffer Components If using a buffer, ensure there are no known incompatibilities between the compound and the buffer salts. Test the solubility in different buffer systems.
Issue 2: Loss of potency or unexpected peaks in HPLC analysis over time.
Potential Cause Troubleshooting Step
Chemical Degradation Review the storage conditions (temperature, light exposure). Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
Adsorption to Container Surface Use silanized glass or low-protein-binding plastic containers to minimize adsorption, especially for low-concentration solutions.
Evaporation of Solvent Ensure containers are tightly sealed. For long-term storage, consider using containers with enhanced sealing capabilities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Example Data)
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h8.5%2DP1 (4.2 min)
0.1 M NaOH, 60°C, 24h15.2%3DP2 (5.8 min), DP3 (7.1 min)
3% H₂O₂, RT, 24h25.6%4DP4 (6.5 min)
60°C, 48h5.1%1DP1 (4.2 min)
Photostability12.8%2DP5 (8.3 min)

Note: This is example data and actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation & Pathway Elucidation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_pathways Potential Degradation Pathways parent 1-Aminomethyl-1-cyclohexanol (Parent Compound) oxidation Oxidation Products (e.g., N-oxide, hydroxylated species) parent->oxidation Oxidative Stress (e.g., H2O2) dehydration Dehydration Product (Alkene) parent->dehydration Acidic Stress (High Temperature) other Other Minor Degradants parent->other Photolytic/Thermal Stress

Caption: Potential degradation pathways for 1-Aminomethyl-1-cyclohexanol.

Technical Support Center: Synthesis of 1-Aminomethyl-1-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Aminomethyl-1-cyclohexanol hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound. The first is the Strecker synthesis , which involves the reaction of cyclohexanone with an alkali metal cyanide and a nitrogen source (like ammonia or an ammonium salt) to form an α-aminonitrile, followed by hydrolysis and reduction. The second common route is a Henry reaction of cyclohexanone with nitromethane to form 1-(nitromethyl)cyclohexanol, which is then reduced to the desired product.

Q2: I am observing a significant amount of a secondary amine impurity in my final product. What is it and how can I prevent its formation?

A2: A common side product in the synthesis of 1-Aminomethyl-1-cyclohexanol is the secondary amine, bis(1-hydroxycyclohexylmethyl)amine . This impurity arises during the reduction step of both the Strecker and Henry synthesis pathways.

Mechanism of Formation: The formation of the secondary amine occurs when the newly formed primary amine product, 1-Aminomethyl-1-cyclohexanol, acts as a nucleophile and attacks the imine intermediate that is formed during the reduction of the nitrile (in the Strecker route) or the nitro group (in the Henry route). A second reduction of the resulting intermediate yields the secondary amine.

Prevention Strategies:

  • Catalyst Choice: The choice of catalyst can significantly impact the selectivity towards the primary amine. For catalytic hydrogenation, catalysts like Raney nickel or palladium on carbon are often used. The selectivity can be influenced by catalyst modifiers.

  • Solvent System: The use of an acidic or basic solvent can influence the reaction pathway. For instance, conducting the reduction in the presence of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the imine condensation with the primary amine product.

  • Temperature and Pressure: Lowering the reaction temperature and optimizing the hydrogen pressure during catalytic hydrogenation can help to minimize the formation of the secondary amine byproduct. High temperatures can favor the condensation reaction leading to the secondary amine.

  • Stoichiometric Reducing Agents: Using stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) can sometimes provide better selectivity for the primary amine compared to catalytic hydrogenation, although handling and workup procedures are more complex.

Q3: My yield is low after the initial reaction of cyclohexanone. What are the potential issues?

A3: Low yields in the initial stages of the synthesis can often be attributed to side reactions involving the starting materials or intermediates.

  • In the Strecker Synthesis: The intermediate, 1-hydroxy-1-cyclohexanecarbonitrile (cyclohexanone cyanohydrin), can be unstable. It may be hydrolyzed back to cyclohexanone or further to 1-hydroxy-1-cyclohexanecarboxylic acid, especially in the presence of strong acids or bases and water.[1]

  • In the Henry Reaction: The Henry reaction is reversible.[2] To drive the reaction towards the product, 1-(nitromethyl)cyclohexanol, it is crucial to use an appropriate base and control the reaction temperature. A common side reaction is the elimination of water from the β-nitro alcohol product to form a nitroalkene, especially if the reaction is heated or if a strong base is used in excess.[3]

Troubleshooting Tips:

  • Ensure anhydrous conditions, especially in the Strecker synthesis, to minimize hydrolysis of the cyanohydrin.

  • In the Henry reaction, use a catalytic amount of a suitable base and maintain a low reaction temperature to favor the desired addition product and prevent elimination.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation.

Q4: I am having trouble with the final hydrochloride salt formation and purification. What are the best practices?

A4: The formation and purification of the hydrochloride salt are critical for obtaining a stable and pure final product.

Best Practices:

  • Salt Formation: The hydrochloride salt is typically formed by treating a solution of the free base, 1-Aminomethyl-1-cyclohexanol, in a suitable organic solvent (e.g., isopropanol, ethanol) with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl).

  • Crystallization: The choice of solvent is crucial for obtaining good quality crystals. The ideal solvent should dissolve the product at an elevated temperature but have low solubility at room temperature or below to ensure good recovery.

  • Purification: Recrystallization is a common method to purify the hydrochloride salt. Washing the filtered crystals with a cold, non-polar solvent can help remove residual impurities. It is important to dry the final product under vacuum to remove any residual solvent.[4]

Quantitative Data Summary

The following table summarizes the impact of different catalysts on the selectivity of nitrile hydrogenation to primary amines, which is a key step in the synthesis of this compound via the Strecker route.

CatalystSolventTemperature (°C)Pressure (bar)Primary Amine Selectivity (%)Key ObservationsReference
Raney NickelMethanol/Ammonia10080>90Ammonia suppresses secondary amine formation.General Knowledge
Palladium on Carbon (Pd/C)Ethanol25-401-451-98 (for various nitriles)Good for aromatic nitriles, may require optimization for aliphatic nitriles.[2]
Rhodium on AluminaIsopropanol8050~85Can be a highly active catalyst.General Knowledge
Cobalt BorideMethanol251HighCan be highly selective for primary amines.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-(Nitromethyl)cyclohexanol (Henry Reaction Intermediate)

  • To a stirred solution of cyclohexanone (1.0 eq) in methanol at 0-5°C, add nitromethane (1.2 eq).

  • Slowly add a catalytic amount of a base (e.g., sodium hydroxide solution) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours.

  • Monitor the reaction by TLC until the cyclohexanone is consumed.

  • Quench the reaction by adding acetic acid until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(nitromethyl)cyclohexanol.

Protocol 2: Catalytic Reduction of 1-(Nitromethyl)cyclohexanol

  • Dissolve 1-(nitromethyl)cyclohexanol (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (5-10 wt%) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 bar).

  • Heat the reaction mixture to 50-80°C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Aminomethyl-1-cyclohexanol.

Protocol 3: HPLC Analysis of 1-Aminomethyl-1-cyclohexanol and Impurities

  • Column: A reverse-phase C18 column is suitable for this analysis.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) can be used.[5]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the analyte lacks a strong chromophore.

  • Sample Preparation: Dissolve a known amount of the crude or purified product in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the HPLC system.

  • Analysis: Identify and quantify the main product and any impurities by comparing their retention times and peak areas with those of known standards.

Visualizations

Synthesis_Pathways cluster_strecker Strecker Synthesis cluster_henry Henry Reaction Route A Cyclohexanone B 1-Hydroxy-1-cyclohexanecarbonitrile (α-Aminonitrile precursor) A->B + KCN, NH4Cl C 1-Aminomethyl-1-cyclohexanol B->C Reduction (e.g., H2, Catalyst) D 1-Hydroxy-1-cyclohexanecarboxylic acid (Side Product) B->D Hydrolysis E Cyclohexanone F 1-(Nitromethyl)cyclohexanol E->F + Nitromethane, Base G 1-Aminomethyl-1-cyclohexanol F->G Reduction (e.g., H2, Catalyst) H Nitroalkene (Side Product) F->H Elimination

Caption: Primary synthetic routes to 1-Aminomethyl-1-cyclohexanol.

Side_Reaction_Mechanism cluster_main Main Reduction Pathway cluster_side Side Reaction Pathway A Nitrile or Nitro Intermediate B Imine Intermediate A->B Reduction Step 1 C 1-Aminomethyl-1-cyclohexanol (Primary Amine) B->C Reduction Step 2 D 1-Aminomethyl-1-cyclohexanol (Primary Amine) F Adduct D->F Nucleophilic Attack E Imine Intermediate E->F G bis(1-hydroxycyclohexylmethyl)amine (Secondary Amine) F->G Reduction

Caption: Mechanism of secondary amine impurity formation.

Troubleshooting_Workflow Start Low Yield or Purity Issue Problem Identify Stage of Synthesis Start->Problem Initial Initial Reaction (Strecker or Henry) Problem->Initial Initial Stage Reduction Reduction Step Problem->Reduction Reduction Purification Final Purification Problem->Purification Purification Check_Initial Check for Hydrolysis/ Elimination Side Products Initial->Check_Initial Check_Reduction Check for Secondary Amine Formation Reduction->Check_Reduction Check_Purification Optimize Crystallization Solvent and Conditions Purification->Check_Purification Solution_Initial - Anhydrous Conditions - Low Temperature - Catalytic Base Check_Initial->Solution_Initial Solution_Reduction - Add Ammonia - Optimize Catalyst - Lower Temperature Check_Reduction->Solution_Reduction Solution_Purification - Recrystallization - Solvent Screening Check_Purification->Solution_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 1-Aminomethyl-1-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Aminomethyl-1-cyclohexanol hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The synthesis typically begins with the reaction of cyclohexanone and nitromethane in the presence of a basic catalyst. This forms the intermediate 1-(nitromethyl)-1-cyclohexanol. Subsequent reduction of the nitro group, commonly with a reducing agent like iron powder in the presence of hydrochloric acid, yields 1-Aminomethyl-1-cyclohexanol. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid, which also aids in its purification and stability.[1][2]

Q2: Why is the conversion to a hydrochloride salt important?

A2: The formation of the hydrochloride salt is a critical step that enhances the compound's water solubility and stability, making it more suitable for pharmaceutical and research applications.[1] This salt form is often a crystalline solid, which is amenable to purification by recrystallization.

Q3: What are the potential impurities in this compound?

A3: While specific impurities are not extensively documented in the provided search results, potential impurities can be inferred from the synthetic pathway. These may include:

  • Unreacted starting materials: Cyclohexanone and 1-(nitromethyl)-1-cyclohexanol.

  • Byproducts of the reduction step: Incomplete reduction could lead to the presence of the corresponding hydroxylamine or other partially reduced species.

  • Side-products from side reactions: Self-condensation of cyclohexanone or other undesired reactions.

  • Residual solvents from the synthesis and purification process.

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of 1-Aminomethyl-1-cyclohexanol and its hydrochloride salt. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid can be employed for analysis.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: The final product is discolored (e.g., yellow or brown).

Possible Causes & Solutions

CauseSuggested Solution
Oxidation of the amine: Amines can be susceptible to air oxidation, which can lead to colored impurities.
* Action: Perform the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for recrystallization.
Presence of colored impurities: Impurities from the starting materials or formed during the reaction can be carried through to the final product.
Action 1: Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
* Action 2: Repeat Recrystallization: A second recrystallization can often remove residual colored impurities.
Thermal decomposition: Amine hydrochlorides can sometimes decompose or discolor at elevated temperatures.
* *Action: Avoid prolonged heating during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the solid and cool the solution as soon as it is fully dissolved (after hot filtration, if performed).
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.

Possible Causes & Solutions

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can trap impurities and hinder purification.

CauseSuggested Solution
High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.
* Action: Attempt to purify the crude product by another method (e.g., column chromatography) before recrystallization.
Solution is too concentrated: If the solution is supersaturated to a large extent, the product may precipitate too quickly as an oil.
Action: Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation level.
Cooling is too rapid: Rapid cooling does not allow sufficient time for crystal lattice formation.
Action: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.
Inappropriate solvent system: The chosen solvent may not be ideal for crystallization.
*Action: Experiment with different solvent systems. For amine hydrochlorides, mixtures like isopropanol/diethyl ether or ethanol/acetone can be effective.
Issue 3: Poor recovery of the product after recrystallization.

Possible Causes & Solutions

CauseSuggested Solution
Too much solvent used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
* Action: Use the minimum amount of boiling solvent required to just dissolve the solid. If too much solvent has been added, carefully evaporate some of it to concentrate the solution.
Premature crystallization: Crystals forming during hot filtration will be lost.
Action: Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
*Action: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on common laboratory practices for the recrystallization of amine hydrochlorides. Optimal solvent ratios and temperatures may need to be determined empirically.

Materials:

  • Crude this compound

  • Isopropanol

  • Diethyl ether (or another suitable anti-solvent like acetone)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely with gentle heating and stirring.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any other insoluble impurities into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, slowly add diethyl ether dropwise with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the flask to stand at room temperature for crystallization to proceed. For maximum recovery, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold diethyl ether.

  • Dry the purified crystals under vacuum.

Quantitative Data (Hypothetical Example):

The following table presents hypothetical data for the purification of this compound by recrystallization to illustrate the expected outcome.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) 95.2%99.5%
Appearance Off-white to light yellow powderWhite crystalline powder
Recovery Yield N/A85%

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimal hot isopropanol charcoal Add activated charcoal (if necessary) dissolve->charcoal hot_filter Hot gravity filtration charcoal->hot_filter cool Slowly cool to room temperature hot_filter->cool add_antisolvent Add diethyl ether (anti-solvent) cool->add_antisolvent ice_bath Cool in ice bath add_antisolvent->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry end end dry->end Pure Product

Caption: Recrystallization workflow for this compound.

troubleshooting_oiling_out start Compound 'oils out' during recrystallization check_cooling Was cooling too rapid? start->check_cooling check_concentration Is the solution too concentrated? check_cooling->check_concentration No slow_cooling Action: Cool slowly and insulate flask check_cooling->slow_cooling Yes check_impurities Are there significant impurities? check_concentration->check_impurities No add_solvent Action: Re-heat and add more hot solvent check_concentration->add_solvent Yes pre_purify Action: Pre-purify by another method check_impurities->pre_purify Yes end Successful Crystallization check_impurities->end No slow_cooling->end add_solvent->end pre_purify->end

Caption: Troubleshooting decision tree for "oiling out".

References

Troubleshooting low yield in 1-Aminomethyl-1-cyclohexanol hydrochloride preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Aminomethyl-1-cyclohexanol hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My overall yield is significantly lower than expected. What are the common causes?

Low overall yield in the synthesis of this compound can stem from several stages of the process. The primary contributing factors are often incomplete reaction, formation of side products, and loss of product during workup and purification. A systematic approach to troubleshooting involves analyzing each step of your synthesis.

Potential causes include:

  • Sub-optimal reaction conditions: Incorrect temperature, reaction time, or pH can lead to incomplete conversion of starting materials.

  • Impure reagents: The purity of starting materials like cyclohexanone and nitromethane is crucial. Impurities can lead to unwanted side reactions.

  • Inefficient reduction: If you are following a synthesis route involving a nitro-intermediate, the reduction step is critical. Incomplete reduction will result in a lower yield of the desired amine.

  • Product loss during extraction: The product has some water solubility, which can lead to losses during aqueous workup.

  • Inefficient crystallization: Improper solvent choice or cooling rate during the final crystallization of the hydrochloride salt can result in a significant loss of product.

2. I am observing a significant amount of unreacted cyclohexanone. How can I improve the conversion?

The presence of unreacted cyclohexanone is a common issue. To drive the reaction to completion, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

  • Temperature Control: The initial addition of reagents, particularly when using strong bases like sodium hydroxide with nitromethane, should be performed at a low temperature (e.g., 5-10°C) to prevent side reactions such as the self-condensation of cyclohexanone.[1] After the initial addition, the reaction temperature may need to be raised to ensure complete conversion.

  • Stoichiometry of Reagents: Carefully check the molar ratios of your reactants. A slight excess of nitromethane or the amine source (in other synthetic routes) may be necessary to ensure full conversion of the cyclohexanone.

  • pH Control: Maintaining the optimal pH throughout the reaction is critical. For instance, in the reduction step using iron powder, the pH should be controlled between 5 and 6.[1]

3. My final product is discolored. What is the cause and how can I purify it?

Discoloration in the final product often indicates the presence of impurities. These can arise from side reactions or the degradation of reagents or intermediates.

  • Source of Color: Colored impurities can be high molecular weight byproducts formed from the self-condensation of cyclohexanone under basic conditions. They can also be residual impurities from the starting materials that carry through the synthesis.

  • Purification Methods:

    • Recrystallization: This is the most effective method for purifying the final hydrochloride salt. A common solvent system is a mixture of ethanol and water or isopropanol and water. The crude product is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to form pure crystals.

    • Activated Carbon Treatment: Before recrystallization, you can treat the solution of the crude product with activated carbon to adsorb colored impurities. The carbon is then removed by filtration before allowing the solution to cool for crystallization.

4. I am having difficulty with the reduction of the nitro-intermediate. What are the best practices?

The reduction of 1-(nitromethyl)cyclohexanol is a critical step that can significantly impact the yield.

  • Choice of Reducing Agent: While various reducing agents can be used, a common and effective method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.[1]

  • Temperature and pH Control: The reduction with iron powder is typically carried out at a controlled temperature, for example, between 40-50°C.[1] The pH should be maintained in a slightly acidic range (pH 4-6) to ensure the reaction proceeds efficiently.[1]

  • Addition of Acid: The acid should be added portion-wise to maintain control over the reaction rate and temperature.[1]

  • Reaction Monitoring: Monitor the disappearance of the nitro-intermediate by TLC to determine when the reaction is complete.

Data Presentation

Table 1: Troubleshooting Guide and Expected Outcomes

IssuePotential CauseRecommended ActionExpected Outcome
Low Yield (<50%)Incomplete reaction of cyclohexanoneIncrease reaction time, optimize temperature, check reagent stoichiometryIncreased conversion of starting material
Inefficient reduction of nitro-intermediateControl temperature and pH during reduction, ensure sufficient reducing agentComplete conversion of the nitro-intermediate to the amine
Product loss during workupPerform multiple extractions with an appropriate organic solvent, saturate the aqueous layer with saltIncreased recovery of the crude product
Discolored ProductFormation of polymeric side-productsMaintain low temperature during base additionMinimized side-product formation
Impurities in starting materialsUse high-purity reagentsCleaner reaction profile
Incomplete CrystallizationImproper solvent choice for recrystallizationScreen different solvent systems (e.g., ethanol/water, isopropanol/water)Higher recovery of pure crystalline product

Experimental Protocols

Standard Protocol for the Preparation of this compound

This protocol is based on the synthesis route starting from cyclohexanone and nitromethane.

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

  • To a stirred solution of methanol, add nitromethane and cyclohexanone.

  • Cool the mixture to 5-10°C in an ice bath.

  • Slowly add a solution of sodium hydroxide dropwise, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue stirring at this temperature for 1 hour.

  • Isolate the intermediate product by filtration or extraction.

  • Acidify the aqueous solution with acetic acid to a pH of 4-5, keeping the temperature below 10°C.[1]

  • The oily layer of 1-(nitromethyl)cyclohexanol is then separated.

Step 2: Reduction of 1-(Nitromethyl)cyclohexanol

  • In a reaction vessel, add water, iron powder, and a portion of hydrochloric acid to achieve a pH of 5-6.[1]

  • Heat the mixture to 40-50°C.

  • Add the crude 1-(nitromethyl)cyclohexanol dropwise while maintaining the temperature and pH.

  • After the addition is complete, continue stirring and add the remaining hydrochloric acid in portions over a couple of hours, ensuring the pH remains between 5 and 6.[1]

  • Continue stirring for an additional 2 hours after the final acid addition.

  • Filter the hot reaction mixture to remove the iron salts. The filtrate contains the desired 1-Aminomethyl-1-cyclohexanol.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Concentrate the filtrate from the previous step under reduced pressure.

  • Adjust the pH of the concentrated solution to be acidic using concentrated hydrochloric acid.

  • The hydrochloride salt will precipitate. The precipitation can be enhanced by cooling the solution.

  • Collect the solid by filtration and wash with a cold solvent (e.g., isopropanol or acetone).

  • For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system such as ethanol/water.

Mandatory Visualization

reaction_pathway cyclohexanone Cyclohexanone intermediate 1-(Nitromethyl)cyclohexanol cyclohexanone->intermediate NaOH, Methanol nitromethane Nitromethane nitromethane->intermediate product_base 1-Aminomethyl-1-cyclohexanol intermediate->product_base Fe, HCl product_hcl 1-Aminomethyl-1-cyclohexanol HCl product_base->product_hcl HCl

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reaction Analyze Reaction Steps start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Formed? check_reaction->side_products workup_loss Loss During Workup/Purification? check_reaction->workup_loss incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes improve_reduction Improve Reduction Step (pH, Temp Control) incomplete_reaction->improve_reduction Yes side_products->workup_loss No control_temp Control Temperature During Base Addition side_products->control_temp Yes purify_reagents Use Pure Reagents side_products->purify_reagents Yes optimize_extraction Optimize Extraction & Crystallization workup_loss->optimize_extraction Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

logical_relationships low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Product Formation low_yield->cause2 cause3 Product Loss low_yield->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution1c Check Stoichiometry cause1->solution1c solution2a Lower Temperature of Base Addition cause2->solution2a solution2b Purify Starting Materials cause2->solution2b solution3a Optimize Extraction cause3->solution3a solution3b Optimize Crystallization cause3->solution3b

Caption: Logical relationships between problems and solutions.

References

Preventing degradation of 1-Aminomethyl-1-cyclohexanol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Aminomethyl-1-cyclohexanol hydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1][2] The container should be tightly sealed to protect it from moisture and air.[1][2] For optimal preservation, storage at temperatures below 30°C (86°F) is recommended to minimize volatility and maintain stability.[2] Storing the compound under an inert atmosphere, such as nitrogen, can also be beneficial.[1]

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which contains a primary amine and a tertiary alcohol on a cyclohexane ring, potential degradation pathways include:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various oxidation products.[4]

  • Dehydration: The tertiary alcohol can undergo dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of an unsaturated compound.

  • Interaction with impurities: Reactive impurities in the storage environment can potentially react with the amine or alcohol functional groups.

Q4: How does the hydrochloride salt form contribute to the stability of the compound?

A4: The formation of a hydrochloride salt significantly enhances the stability of the parent compound, 1-Aminomethyl-1-cyclohexanol.[5] The salt form is generally more crystalline, less hygroscopic, and less prone to oxidation compared to the free base.[6] It also improves the compound's solubility in polar solvents.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid (e.g., yellowing) Oxidation of the amine group due to exposure to air or light.Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen). Ensure the storage area is cool and dark.
Clumping or caking of the powder Absorption of moisture (hygroscopicity).Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Inconsistent analytical results (e.g., new peaks in HPLC) Degradation of the compound.Review storage conditions. Perform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.
Poor solubility in aqueous solvents Potential degradation to less soluble products or incorrect pH of the solvent.Ensure the compound is fully dissolved. For aqueous solutions, adjusting the pH might be necessary. Confirm the purity of the compound using a suitable analytical method.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound. These values are for demonstration purposes to guide researchers in their experimental design.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation (Illustrative) Number of Degradants Observed
0.1 M HCl (60°C, 24h)12.52
0.1 M NaOH (60°C, 24h)8.21
3% H₂O₂ (RT, 24h)18.73
Thermal (80°C, 48h)5.11
Photolytic (ICH Q1B), Solid3.51

Table 2: Illustrative Purity Analysis Over Time Under Recommended Storage Conditions

Time Point (Months) Purity (%) by HPLC Appearance
099.8White crystalline solid
399.7No change
699.6No change
1299.5No change

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours. Withdraw samples, dissolve in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Signaling Pathways and Logical Relationships

degradation_pathway main 1-Aminomethyl-1-cyclohexanol HCl stress Stress Conditions (Heat, Light, Acid, Base, Oxidant) main->stress Exposure oxidation oxidation stress->oxidation dehydration dehydration stress->dehydration other other stress->other

Experimental Workflow

experimental_workflow start Start: Sample of 1-Aminomethyl-1-cyclohexanol HCl acid acid start->acid base base start->base oxidative oxidative start->oxidative thermal thermal start->thermal photo photo start->photo analysis HPLC Analysis (Stability-Indicating Method) purity purity analysis->purity degradants degradants analysis->degradants pathway pathway analysis->pathway end End: Stability Profile and Storage Recommendations acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis purity->end degradants->end pathway->end

Logical Relationship for Troubleshooting

troubleshooting_logic issue {Issue Observed | e.g., Discoloration} cause1 cause1 issue->cause1 cause2 cause2 issue->cause2 cause3 cause3 issue->cause3 cause4 cause4 issue->cause4 action1 action1 cause1->action1 action2 action2 cause2->action2 action3 action3 cause3->action3 action4 action4 cause4->action4

References

Technical Support Center: Optimizing HPLC Separation of 1-Aminomethyl-1-cyclohexanol hydrochloride and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-Aminomethyl-1-cyclohexanol hydrochloride and its synthetic precursors. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound and its precursors?

A1: The primary challenges stem from the physicochemical properties of these compounds:

  • High Polarity: These molecules are highly polar, leading to poor retention on traditional reversed-phase columns like C18.[1][2] This can cause the analytes to elute in or near the solvent front, resulting in poor resolution and inaccurate quantification.

  • Lack of a Strong Chromophore: 1-Aminomethyl-1-cyclohexanol and many of its precursors do not possess a significant UV-absorbing chromophore.[3][4] This results in low sensitivity when using standard UV detectors, making it difficult to detect and quantify low-level impurities or the main components at low concentrations.

Q2: Which HPLC column is best suited for retaining these polar analytes?

A2: Standard C18 columns are often inadequate. Consider these alternatives for better retention and separation:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds. They utilize a high organic mobile phase with a small amount of aqueous solvent, which facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.

  • Reversed-Phase with Polar Endcapping or Embedded Polar Groups: These columns offer a middle ground, providing better retention for polar compounds than traditional C18 columns while still operating in a reversed-phase mode.

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering multiple interaction mechanisms for enhanced retention and selectivity of polar and ionizable compounds.[1][5]

  • Shorter Alkyl Chain Columns (C8, Phenyl): Columns with less hydrophobic stationary phases, such as C8 or Phenyl, can sometimes provide a good compromise for separating medium-hydrophobicity impurities alongside the more polar main components.[3]

Q3: How can I improve the detection sensitivity for these compounds?

A3: Given the weak UV absorbance, several strategies can be employed:

  • Low Wavelength UV Detection: If using a UV detector, analysis at low wavelengths (e.g., 200-220 nm) can sometimes provide sufficient sensitivity for the carboxyl or amine functional groups.

  • Alternative Detection Methods:

    • Charged Aerosol Detector (CAD): CAD is a mass-based detector that is not dependent on the chromophoric properties of the analyte, making it an excellent choice for these compounds.[3]

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal detector suitable for non-volatile analytes that lack a UV chromophore.

    • Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and can be invaluable for identifying and quantifying trace-level impurities.

  • Pre-column Derivatization: This involves reacting the analytes with a labeling agent that introduces a strong chromophore or fluorophore before HPLC analysis.[4][6] This significantly enhances detection by UV-Vis or fluorescence detectors.

Q4: What is the role of an ion-pairing agent in the mobile phase?

A4: An ion-pairing agent is a large ionic molecule with a hydrophobic tail that is added to the mobile phase in reversed-phase HPLC. It pairs with the ionized analyte of opposite charge, forming a neutral, more hydrophobic complex. This increased hydrophobicity enhances the retention of the analyte on the reversed-phase column. For basic compounds like 1-Aminomethyl-1-cyclohexanol, an anionic ion-pairing agent (e.g., alkyl sulfonates) would be used.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Retention (Analyte elutes at void volume) 1. Column is not suitable for polar compounds. 2. Mobile phase is too strong (too much organic solvent in HILIC, not enough in reversed-phase).1. Switch to a HILIC, mixed-mode, or polar-embedded reversed-phase column. 2. For HILIC, decrease the aqueous content of the mobile phase. 3. For reversed-phase, decrease the organic content or add an ion-pairing agent.
Peak Tailing 1. Secondary interactions with residual silanols on the silica backbone of the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to suppress the ionization of the silanols (lower pH) or ensure the analyte is in a single ionic state.
Poor Resolution Between Peaks 1. Inefficient column. 2. Inadequate selectivity of the mobile phase/column combination. 3. Gradient slope is too steep.1. Ensure the column is not degraded; perform a column efficiency test. 2. Change the organic modifier (e.g., methanol instead of acetonitrile), adjust the mobile phase pH, or try a column with a different selectivity (e.g., Phenyl instead of C8). 3. Optimize the gradient to make it shallower, allowing more time for separation.
Low Sensitivity / Noisy Baseline 1. Analyte lacks a chromophore. 2. Detector settings are not optimal. 3. Contaminated mobile phase or system.1. Use a more universal detector like CAD, ELSD, or MS. Alternatively, use pre-column derivatization.[6] 2. Ensure the correct wavelength is selected for UV detection. For CAD/ELSD, optimize nebulizer and evaporator temperatures. 3. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the system thoroughly.
Retention Time Drift 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for HILIC and ion-pairing methods. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a multi-solvent mobile phase. 3. Use a column oven to maintain a constant and stable temperature.

Data Presentation

Table 1: Example HPLC Conditions for Gabapentin and Impurity A (1-Aminomethyl-1-cyclohexanol)

ParameterMethod 1 (Reversed-Phase with CAD)[3]Method 2 (Reversed-Phase with UV)[7]
Column C8, 3.0 µm, 3.0 x 150 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 2.8Water:Acetonitrile:Methanol:Phosphate Buffer
Mobile Phase B Acetonitrile(Isocratic)
Gradient 2% B to 40% B over 10 min55:35:10:0.1
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV (205 nm) & CADUV (210 nm)
Column Temp. 40 °CAmbient

Table 2: Example HPLC Conditions for a Carboxylic Acid Precursor (Cyclohexaneacetic Acid)

ParameterMethod Details[1]
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. Ambient
Retention Time ~4.5 min

Experimental Protocols

Protocol 1: General Sample Preparation for Standards and Samples

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard (e.g., this compound or a precursor) into a 10 mL volumetric flask.[6] Dissolve in and dilute to volume with the mobile phase or a suitable solvent (e.g., deionized water for polar compounds).[6] Prepare further dilutions as required for calibration curves.

  • Sample Preparation (from bulk material): Accurately weigh a known amount of the sample. Dissolve the sample in a known volume of the mobile phase or diluent to achieve a target concentration within the calibration range.[1]

  • Sonication and Filtration: Sonicate the prepared solutions for 10-15 minutes to ensure complete dissolution.[3] Before injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]

Protocol 2: HPLC Analysis of a Carboxylic Acid Precursor (e.g., Cyclohexaneacetic Acid) [1]

  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter. Mix acetonitrile and the 0.1% phosphoric acid solution in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Chromatographic System: Use an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared and filtered sample or standard solution.

  • Detection: Monitor the eluent using a UV detector set at 210 nm.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the precursor in the sample from this curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution & Dilution Sample->Dissolution Standard Standard Weighing Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Equilibration System Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/CAD/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Tree Start Problem Observed Retention Poor Retention? Start->Retention PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? Start->Sensitivity Retention_Sol1 Use HILIC or Polar-Embedded Column Retention->Retention_Sol1 Yes Retention_Sol2 Add Ion-Pairing Agent (Reversed-Phase) Retention->Retention_Sol2 Yes Retention_Sol3 Adjust Mobile Phase Strength Retention->Retention_Sol3 Yes PeakShape_Sol1 Check Mobile Phase pH PeakShape->PeakShape_Sol1 Yes PeakShape_Sol2 Use Base-Deactivated Column PeakShape->PeakShape_Sol2 Yes PeakShape_Sol3 Reduce Sample Load PeakShape->PeakShape_Sol3 Yes Sensitivity_Sol1 Use CAD, ELSD, or MS Detector Sensitivity->Sensitivity_Sol1 Yes Sensitivity_Sol2 Perform Pre-Column Derivatization Sensitivity->Sensitivity_Sol2 Yes Sensitivity_Sol3 Check Detector Settings (e.g., Wavelength) Sensitivity->Sensitivity_Sol3 Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Challenges in the scale-up synthesis of 1-Aminomethyl-1-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-Aminomethyl-1-cyclohexanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The most frequently cited synthetic routes that can be adapted for larger-scale production include the Bucherer-Bergs reaction, the Strecker synthesis, and a pathway involving the reaction of cyclohexanone with nitromethane followed by reduction. Each of these methods has distinct advantages and challenges that become more pronounced during scale-up.

Q2: What are the primary challenges faced during the scale-up of this synthesis?

A2: Key challenges during the scale-up of this compound synthesis include managing reaction exotherms to prevent runaway reactions, ensuring consistent product quality and impurity profiles, dealing with the volatility of certain reagents, and optimizing the crystallization of the final hydrochloride salt to achieve the desired purity and physical form.

Q3: How critical is the crystallization step for the final product?

A3: The crystallization of 1-Aminomethyl-1-cyclohexanol as its hydrochloride salt is a crucial final step.[1] This process not only purifies the product by removing process-related impurities but also enhances its stability and water solubility, which are important for pharmaceutical applications.[1] Challenges in this step, such as "oiling out" or the formation of undesirable crystal habits, can significantly impact yield, purity, and downstream processing.

Q4: What are the main safety concerns to consider during scale-up?

A4: Safety is paramount during scale-up. Key concerns include the handling of toxic reagents like potassium cyanide (in the Bucherer-Bergs and Strecker syntheses), managing the exothermicity of the reactions to prevent thermal runaway, and the potential for pressure build-up, especially in batch reactors. A thorough thermal hazard assessment is recommended before proceeding with large-scale production.

Troubleshooting Guides

Bucherer-Bergs Reaction Route

Q: My Bucherer-Bergs reaction is giving low yields and multiple by-products on a larger scale. What could be the cause?

A: Low yields and by-product formation in a scaled-up Bucherer-Bergs reaction can often be attributed to several factors:

  • Improper Reagent Ratios: At an industrial scale, maintaining precise molar ratios is critical. An excess of cyanide can lead to the formation of side products. A recommended starting point is a ketone to KCN to (NH₄)₂CO₃ molar ratio of 1:2:2.

  • pH Control: The pH of the reaction mixture should be maintained between 8 and 9. Ammonium carbonate acts as a buffer to achieve this. If the pH is too high, cyanide can degrade; if it's too low, the formation of the intermediate cyanohydrin can be hindered.

  • Temperature and Pressure: This reaction is often performed at elevated temperatures (80-100°C) to ensure a reasonable reaction rate. In a large reactor, inefficient heat transfer can lead to localized overheating or under-heating. In a closed system at elevated temperatures, pressure will build up due to the decomposition of ammonium carbonate into ammonia and carbon dioxide; this can be advantageous as it keeps the volatile reagents in the reaction mixture.

Q: I am observing significant loss of volatile reagents (ammonia, CO2) in my batch reactor. How can I mitigate this?

A: The loss of volatile reagents is a common issue in traditional batch processes for the Bucherer-Bergs reaction.[2] Consider using a pressurized reactor to prevent the escape of ammonia and carbon dioxide, which are generated from the thermal decomposition of ammonium carbonate.[2] This will also increase the concentration of these reagents in the reaction mixture, potentially improving reaction rates and yields.

Strecker Synthesis Route

Q: The hydrolysis of the intermediate α-aminonitrile is incomplete or requires harsh conditions. What can I do?

A: Incomplete hydrolysis is a common bottleneck in the Strecker synthesis. Here are some troubleshooting steps:

  • Acid/Base Concentration: Ensure that a sufficient excess of strong acid (e.g., HCl) or base is used for the hydrolysis. The reaction is often carried out under reflux to drive it to completion.

  • Reaction Time and Temperature: Scale-up reactions may require longer reaction times than their lab-scale counterparts due to mass and heat transfer limitations. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the optimal reaction time.

  • Two-Phase Systems: If the aminonitrile has poor solubility in the aqueous acidic or basic solution, the hydrolysis can be slow. The use of a phase-transfer catalyst or a co-solvent might be necessary to improve the reaction rate.

Q: I am concerned about the safe handling of cyanide on a large scale. Are there alternatives?

A: While the Strecker synthesis traditionally uses alkali metal cyanides or hydrogen cyanide, which are highly toxic, some alternative, safer cyanide sources have been explored in the literature for related reactions. However, for a well-controlled industrial process, the focus should be on robust engineering controls, such as closed-system transfers, dedicated ventilation, and appropriate personal protective equipment, to handle cyanide safely.

Cyclohexanone and Nitromethane Route

Q: The initial addition of nitromethane to cyclohexanone is leading to a dangerous exotherm. How can I control this?

A: The reaction between cyclohexanone and nitromethane is exothermic and can pose a significant thermal runaway risk if not properly controlled.

  • Controlled Addition: The nitromethane and the base catalyst should be added slowly and at a controlled rate to the cyclohexanone solution. The addition rate should be linked to the cooling capacity of the reactor to ensure the temperature does not exceed a safe limit.

  • Cooling: Ensure your reactor has an efficient cooling system. The reaction is often carried out at low temperatures (e.g., 5-10°C) to help manage the exotherm.

  • Dilution: Running the reaction in a suitable solvent can help to dissipate the heat generated.

Q: The reduction of the intermediate 1-(nitromethyl)cyclohexanol is sluggish and gives impurities. What are the key parameters to control?

A: The reduction step is critical for obtaining a high purity of the final product.

  • pH Control: The reduction with iron powder is typically carried out under acidic conditions (pH 5-6). The pH should be carefully monitored and controlled throughout the reaction by the controlled addition of acid.

  • Temperature: The reaction temperature should be maintained within a specific range (e.g., 40-50°C) to ensure a good reaction rate without promoting the formation of degradation products.

  • Catalyst Activity: The quality and activity of the reducing agent (e.g., iron powder) are crucial. Ensure that the catalyst is of a suitable grade and is not passivated.

Key Scale-Up Parameters and Their Impact

ParameterRecommended Range/ControlImpact of Deviation
Reaction Temperature Varies with synthesis route (e.g., 80-100°C for Bucherer-Bergs, 5-10°C for nitromethane addition). Strict control within ± 2°C is recommended.High Temp: Increased by-product formation, potential for runaway reaction, degradation of product. Low Temp: Slow or incomplete reaction, leading to low yield and unreacted starting materials.
Reagent Addition Rate Should be controlled to match the heat removal capacity of the reactor.Too Fast: Rapid heat generation, potential for thermal runaway, localized high concentrations leading to side reactions. Too Slow: Unnecessarily long reaction times, potentially impacting productivity.
pH Route-dependent (e.g., 8-9 for Bucherer-Bergs, 5-6 for nitro reduction). Continuous monitoring and adjustment are crucial.Incorrect pH: Can lead to the formation of different impurities, incomplete reaction, or degradation of the product.
Agitation Speed Sufficient to ensure good mixing and heat transfer without causing excessive shear.Poor Agitation: Inefficient heat transfer leading to hot spots, poor mixing of reagents leading to side reactions and lower yields.
Crystallization Cooling Rate Slow and controlled cooling is generally preferred.Too Fast: Formation of small, impure crystals or "oiling out" of the product. Too Slow: Can be inefficient for industrial production.
Solvent for Crystallization A solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Alcohols (e.g., isopropanol, ethanol) or their mixtures with water are often suitable for amine hydrochlorides.Poor Solvent Choice: Low yield, poor crystal quality, and ineffective impurity removal.

Experimental Protocols

Protocol 1: Synthesis via Cyclohexanone and Nitromethane followed by Reduction and Salt Formation

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

  • Charge a suitable reactor with methanol, nitromethane, and cyclohexanone.

  • Stir the mixture and cool to 5-10°C.

  • Slowly add a solution of sodium hydroxide dropwise, maintaining the temperature between 5-10°C.

  • After the addition is complete, cool the mixture to -4°C and stir for 1 hour.

  • Isolate the intermediate by filtration.

  • Dissolve the filter cake in water and acidify with acetic acid to a pH of 4-5 at a temperature below 10°C.

  • Warm the mixture to 30°C to ensure complete dissolution, then separate the oily layer of 1-(nitromethyl)cyclohexanol.

Step 2: Reduction of 1-(Nitromethyl)cyclohexanol

  • Charge a separate reactor with water, iron powder, and approximately two-thirds of the total required hydrochloric acid.

  • Adjust the pH to 5-6 and the temperature to 40-50°C.

  • Slowly add the crude 1-(nitromethyl)cyclohexanol from the previous step.

  • Maintain the temperature and pH, adding the remaining hydrochloric acid in portions over several hours.

  • Continue stirring for an additional 2 hours after the final acid addition.

  • Filter the hot reaction mixture to remove iron salts. The filtrate contains the crude 1-Aminomethyl-1-cyclohexanol.

Step 3: Formation and Crystallization of the Hydrochloride Salt

  • Concentrate the filtrate from the previous step under reduced pressure.

  • Add a suitable solvent for crystallization (e.g., isopropanol).

  • Add concentrated hydrochloric acid to adjust the pH and form the hydrochloride salt.

  • Cool the solution slowly to induce crystallization.

  • Isolate the crystals by filtration, wash with cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Nitroaldol Reaction cluster_reaction2 Step 2: Reduction cluster_purification Step 3: Purification start1 Cyclohexanone reaction1 Addition Reaction start1->reaction1 start2 Nitromethane start2->reaction1 start3 Base (e.g., NaOH) start3->reaction1 intermediate1 1-(Nitromethyl)cyclohexanol reaction1->intermediate1 reaction2 Nitro Group Reduction intermediate1->reaction2 reductant Reducing Agent (e.g., Fe/HCl) reductant->reaction2 intermediate2 1-Aminomethyl-1-cyclohexanol (Free Base) reaction2->intermediate2 crystallization Crystallization intermediate2->crystallization hcl Hydrochloric Acid hcl->crystallization final_product 1-Aminomethyl-1-cyclohexanol HCl crystallization->final_product

Caption: Overall synthetic workflow for 1-Aminomethyl-1-cyclohexanol HCl.

Troubleshooting_Crystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_poor_quality Troubleshooting: Poor Quality start Crystallization Issue Observed issue1 No Crystals Form start->issue1 issue2 Product 'Oils Out' start->issue2 issue3 Poor Crystal Quality / Impure Product start->issue3 sol_nc1 Concentrate Solution (Evaporate Solvent) issue1->sol_nc1 Is solution too dilute? sol_nc2 Cool to Lower Temperature issue1->sol_nc2 Is supersaturation not reached? sol_oo1 Dilute Solution with More Solvent issue2->sol_oo1 Is solution too concentrated? sol_oo2 Decrease Cooling Rate issue2->sol_oo2 Is cooling too rapid? sol_pq1 Slow Down Cooling/Anti-Solvent Addition issue3->sol_pq1 Is nucleation too fast? sol_pq3 Perform a Hot Filtration issue3->sol_pq3 Are insoluble impurities present? sol_nc3 Add Anti-Solvent sol_nc2->sol_nc3 sol_nc4 Scratch Inner Surface of Vessel sol_nc3->sol_nc4 sol_nc5 Add Seed Crystals sol_nc4->sol_nc5 sol_oo3 Increase Crystallization Temperature sol_oo1->sol_oo3 sol_oo4 Change Solvent System sol_oo3->sol_oo4 sol_pq2 Re-dissolve and Crystallize Slower sol_pq1->sol_pq2 sol_pq4 Consider Re-crystallization from a Different Solvent sol_pq3->sol_pq4

Caption: Decision tree for troubleshooting crystallization issues.

References

Overcoming solubility problems of 1-Aminomethyl-1-cyclohexanol hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Aminomethyl-1-cyclohexanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is described as water-soluble, yet I'm observing precipitation in my assay buffer. Why is this happening?

A1: While this compound is indeed soluble in water, precipitation in complex aqueous buffers can occur due to several factors:

  • Common Ion Effect: Many common biological buffers, such as Phosphate-Buffered Saline (PBS), contain a high concentration of chloride ions. The presence of these "common ions" can decrease the solubility of a hydrochloride salt like this compound, pushing the equilibrium towards the less soluble free base and causing it to precipitate.[1][2]

  • pH of the Assay Buffer: The solubility of amines and their salts is highly dependent on pH. 1-Aminomethyl-1-cyclohexanol is a basic compound. Its hydrochloride salt is more soluble in acidic conditions. If the pH of your assay buffer is too high (neutral or alkaline), it can cause the protonated, more soluble form of the molecule to convert to the less soluble free base, leading to precipitation.[3]

  • "Solvent Shock": If you are preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous assay buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.

  • Exceeding the Solubility Limit: The concentration of the compound in your assay may be exceeding its solubility limit under the specific conditions of your experiment (e.g., temperature, buffer composition).

Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate when I add it to my cell culture medium?

A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The dramatic change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation. This is often referred to as an issue of kinetic solubility, where the compound doesn't have enough time to establish a stable, dissolved state in the new environment.

Q3: How does the pH of my buffer affect the solubility of this compound?

A3: this compound is an acidic salt of a weak base. When dissolved in a buffered solution like PBS, it can release protons (H+), causing a decrease in the local pH.[4] The pH of the solution significantly impacts the ionization state of the amine group. In more acidic conditions (lower pH), the amine group is protonated (-NH3+), which enhances its solubility in aqueous solutions. In more basic conditions (higher pH), the amine group is deprotonated (-NH2), forming the free base which is typically less water-soluble and may precipitate.[3]

Q4: What is the "common ion effect" and how does it relate to my experiments?

A4: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[1] In the case of this compound (R-NH3+Cl-), if your buffer contains a high concentration of chloride ions (Cl-), it will shift the equilibrium of the dissolution reaction to the left, favoring the solid, undissolved state of the salt. This can lead to a lower than expected solubility in buffers like PBS compared to water.[2]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding the compound to the assay buffer.

This is a common issue and can often be resolved by optimizing the dissolution process.

Troubleshooting Workflow

start Precipitation Observed Immediately check_conc Is the final concentration too high? start->check_conc check_stock How was the stock a) Prepared? b) Added? check_conc->check_stock No solution_conc Reduce final concentration and re-test. check_conc->solution_conc Yes solution_stock_prep Prepare a fresh, lower concentration stock in an appropriate solvent. check_stock->solution_stock_prep solution_stock_add Add stock solution dropwise to vigorously stirring buffer. Consider pre-warming the buffer. check_stock->solution_stock_add start Precipitation Observed Over Time check_ph Is the buffer pH optimal for solubility? start->check_ph check_common_ion Does the buffer contain high [Cl-]? (e.g., PBS) start->check_common_ion check_temp Is the incubation temperature affecting solubility? start->check_temp solution_ph Test alternative buffers with a lower pH (e.g., pH 6.0-6.5) if compatible with the assay. check_ph->solution_ph solution_common_ion Consider using a buffer with a non-chloride salt (e.g., phosphate buffer with a different counter-ion). check_common_ion->solution_common_ion solution_temp Ensure consistent temperature. If precipitation occurs at lower temperatures, maintain at 37°C. check_temp->solution_temp cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Water prep_dilutions Create 2-fold serial dilutions in assay buffer in 96-well plate prep_stock->prep_dilutions incubate Incubate plate at assay conditions (e.g., 37°C, 24h) prep_dilutions->incubate observe Visually inspect for precipitation incubate->observe measure Measure turbidity (Absorbance at 600 nm) incubate->measure determine Determine highest concentration without precipitation/turbidity observe->determine measure->determine

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 1-Aminomethyl-1-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug quality, safety, and efficacy. 1-Aminomethyl-1-cyclohexanol hydrochloride, a key pharmaceutical intermediate, requires robust analytical methods for its purity determination. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Purity Profile of this compound

The purity of this compound is determined by quantifying the main compound and identifying and quantifying any potential impurities. These impurities can originate from the synthesis process, degradation, or storage. Common impurities may include starting materials, by-products, and related compounds. This guide will focus on a primary analytical technique, Reversed-Phase HPLC (RP-HPLC), for overall purity and compare it with other potential methods.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity assessment is dictated by factors such as the nature of the analyte, the types of impurities to be detected, and the required sensitivity and selectivity.

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.High resolution, sensitivity, and reproducibility for a wide range of compounds. Well-established and widely available.Requires chromophores for UV detection; derivatization may be needed for compounds with poor UV absorbance.
HPLC with Charged Aerosol Detection (CAD) Nebulization of eluent followed by charging of non-volatile analyte particles and detection.Universal detection for non-volatile and semi-volatile compounds, independent of their optical properties. Offers uniform response for different analytes.Not suitable for volatile compounds. Response can be non-linear.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Provides absolute quantification without the need for a specific reference standard for the analyte. Highly specific and structurally informative.Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds in a gaseous mobile phase.Excellent for the analysis of volatile impurities. High sensitivity and resolution.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.

Experimental Protocols

Proposed RP-HPLC Method for Purity of this compound

This proposed method is adapted from established methods for related compounds like gabapentin and is suitable for validation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary; derivatization could be an alternative).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a final concentration of 1 mg/mL.

Alternative Method 1: HPLC with Charged Aerosol Detection (CAD)

This method is particularly useful as this compound and some of its potential impurities lack strong UV chromophores.[1]

  • Instrumentation: HPLC system with a Charged Aerosol Detector.

  • Chromatographic conditions: Same as the proposed RP-HPLC method.

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas Pressure: 60 psi

Alternative Method 2: Quantitative NMR (qNMR)

qNMR can be a powerful orthogonal method for purity determination without the need for a specific reference standard of the analyte.[2][3]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated water (D₂O) or other suitable deuterated solvent.

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signals.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons, and the weights of the sample and the internal standard.

Method Validation Summary (Based on ICH Guidelines)

A comprehensive validation of the proposed HPLC method should be performed according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][6] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterAcceptance Criteria for Purity Method
Specificity The method should be able to resolve the main peak from potential impurities and degradation products. Peak purity analysis should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.995 for the analyte over a defined concentration range (e.g., LOQ to 120% of the specification limit for impurities).
Accuracy % Recovery of spiked impurities should be within 80-120%.
Precision Repeatability (injection precision) and intermediate precision (%RSD) should be ≤ 5% for impurities at the specification limit.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10:1. The precision and accuracy at the LOQ should be acceptable.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and a general experimental workflow.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Routine Routine Purity Testing Report->Routine

Caption: Workflow for HPLC Method Validation.

Experimental_Workflow SamplePrep Sample Preparation (1 mg/mL solution) HPLC_System HPLC System (C18 Column, UV Detector) SamplePrep->HPLC_System DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Purity Calculation) DataAcquisition->DataAnalysis Result Purity Result DataAnalysis->Result

Caption: General Experimental Workflow for HPLC Analysis.

Conclusion

The proposed RP-HPLC method with UV detection provides a robust and reliable approach for the purity assessment of this compound. For compounds lacking a strong chromophore, coupling the HPLC system with a Charged Aerosol Detector can offer significant advantages in terms of universal detection. Furthermore, employing an orthogonal technique like qNMR is highly recommended for the independent verification of purity and for providing a more complete analytical picture. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and accuracy. A thorough validation according to ICH guidelines is essential to ensure the reliability of the chosen method for its intended application in a regulated environment.

References

A Spectroscopic Comparison of 1-Aminomethyl-1-cyclohexanol Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-Aminomethyl-1-cyclohexanol hydrochloride and its structurally related analogues: Gabapentin, Memantine, and 1-Aminocyclohexanecarboxylic acid. Due to the limited availability of public spectroscopic data for this compound, this guide focuses on the detailed analysis of its analogues, providing a predictive framework for the spectroscopic characteristics of the primary compound.

Introduction to the Compounds

This compound and its analogues share a common cyclohexyl or adamantyl core, with varying functional groups that influence their physicochemical and biological properties. These compounds are of significant interest in medicinal chemistry and drug development. Understanding their spectroscopic signatures is crucial for their identification, characterization, and quality control.

  • This compound: A cyclohexane derivative containing a primary amine and a tertiary alcohol.

  • Gabapentin: An anticonvulsant and analgesic, it is a cyclohexane derivative with both an aminomethyl and a carboxymethyl group attached to the same carbon.

  • Memantine: An NMDA receptor antagonist used to treat Alzheimer's disease, it possesses a rigid adamantane cage with a primary amine and two methyl groups.

  • 1-Aminocyclohexanecarboxylic acid: A cyclic alpha-amino acid.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ) and Multiplicity
Gabapentin D₂O1.34-1.48 (m, 10H, cyclohexyl), 2.42 (s, 2H, CH₂COOH), 3.00 (s, 2H, CH₂NH₂)[1]
Memantine hydrochloride D₂O0.75 (s, 6H, 2xCH₃), Other adamantyl protons resonate in the upfield region.[2]
1-Aminocyclohexanecarboxylic acid D₂O/NaODSpectral data available on SpectraBase, but not detailed in snippets.[3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ)
Gabapentin (Form II) Solid-State179.5 (C=O), 47.6, 39.1, 36.2, 35.3, 34.5, 28.2, 22.4, 21.6 (cyclohexyl and CH₂ carbons)[4]
Memantine hydrochloride DMSO-d₆52.3 (C1), 49.5 (C2, C9), 45.7 (C4), 41.5 (C6, C10), 39.9 (C7), 31.8 (C3, C5), 29.5 (C8), 29.01 (C11, C12)[5]
1-Aminocyclohexanecarboxylic acid D₂O/NaODSpectral data available on SpectraBase, but not detailed in snippets.[6]
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Key Peaks)

CompoundSample PhaseKey IR Peaks (cm⁻¹) and Assignments
Gabapentin Solid3200-2800 (N-H stretch of NH₃⁺), 2920, 2857 (C-H stretch), 1610 (C=O stretch of carboxylate)[7]
Memantine hydrochloride Solid3409 (N-H stretch), 2982-2707 (C-H stretch), 1358 (C-N stretch)[5]
1-Aminocyclohexanecarboxylic acid KBr WaferSpectral data available on PubChem, but not detailed in snippets.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Fragment Ions (m/z)
Gabapentin ESI-MS/MSPrecursor ion [M+H]⁺: 172.1. Fragmentation data is available but not detailed in snippets.
Memantine hydrochloride ESI-MS/MSPrecursor ion [M+H]⁺: 180.1. Major fragment ion: 163.3 (loss of NH₃)
1-Aminocyclohexanecarboxylic acid GC-MSMolecular ion [M]⁺: 143. Major fragment ions: 98, 81, 56.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is typically required.

    • Add a small amount of an internal standard (e.g., TMS or TMSP) for chemical shift referencing if necessary.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a 90° pulse angle is common, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Perform baseline correction and normalization if necessary.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • For ESI-MS, the solution is directly infused into the mass spectrometer.

    • For GC-MS, the sample may require derivatization to increase its volatility.

  • Data Acquisition:

    • Electrospray Ionization (ESI): Introduce the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable ion current. Acquire mass spectra in either positive or negative ion mode over a relevant m/z range. For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample onto a suitable GC column. The separated components elute from the column and enter the mass spectrometer (typically an electron ionization source). Acquire mass spectra across the GC run.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·).

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

    • Compare the obtained spectrum with library spectra for identification.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the compounds discussed.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI or GC-MS) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Peak Positions & Intensities IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation MS->MS_Data Structure Structural Elucidation & Comparative Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

References

Comparative Guide to Purity Assessment of 1-Aminomethyl-1-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for determining the purity of 1-Aminomethyl-1-cyclohexanol hydrochloride. We present a detailed examination of the classic titration method and compare its performance with modern chromatographic techniques, supported by experimental protocols and comparative data.

Introduction to Analytical Strategies

This compound is an amino alcohol salt. Its purity is crucial for its application in research and pharmaceutical development. The primary amine group and its hydrochloride salt form the basis for quantitative analysis by titration. However, for a more comprehensive purity profile, including the detection of potential impurities, chromatographic methods are often employed. This guide will focus on a non-aqueous potentiometric titration and compare it with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.

Comparison of Purity Assessment Methods

A multi-faceted approach is often optimal for a thorough purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity profiling, or validation for regulatory submissions.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of titration, HPLC, and GC for the purity assessment of this compound. The data for HPLC and GC are based on typical performance for similar amino alcohol compounds, as direct comparative studies for this specific molecule are not widely published.

Parameter Non-Aqueous Potentiometric Titration High-Performance Liquid Chromatography (HPLC) with Derivatization Gas Chromatography (GC) with Derivatization
Principle Acid-base neutralizationDifferential partitioning between mobile and stationary phasesSeparation based on volatility and partitioning with a stationary phase
Specificity Moderate; titrates total basicity, may not distinguish between similar basic impurities.High; capable of separating the main component from impurities and degradation products.High; provides excellent separation of volatile impurities.
Accuracy High (typically 98-102%)[1][2]High (typically 98-102%)High (typically 98-102%)
Precision (RSD) Excellent (≤ 1%)[1][2]Excellent (≤ 2%)Excellent (≤ 2%)
Linearity (R²) High (≥ 0.999)[1][2]High (≥ 0.99)High (≥ 0.99)
Range 80-120% of the nominal concentrationTypically 50-150% of the nominal concentrationTypically 50-150% of the nominal concentration
Limit of Quantitation Higher (mg range)Lower (µg/mL to ng/mL range)[3]Lower (µg/mL to ng/mL range)
Throughput HighModerateModerate
Instrumentation Cost LowHighHigh
Solvent/Reagent Cost LowHighModerate
Sample Preparation Simple dissolutionMore complex (derivatization required)More complex (derivatization often required)

Experimental Protocols

Method 1: Purity Assessment by Non-Aqueous Potentiometric Titration

This method is suitable for the assay of this compound, leveraging the basicity of the primary amine. A non-aqueous solvent is used to enhance the basic properties of the amine, leading to a sharper titration endpoint.[4][5][6]

Principle: The hydrochloride salt is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. It is then titrated with a strong acid in a non-aqueous medium, like perchloric acid. The endpoint is determined potentiometrically using a combined pH electrode.[7][8]

Reagents and Equipment:

  • This compound (accurately weighed)

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid, 0.1 N in glacial acetic acid (standardized)

  • Potentiometric autotitrator with a combined glass pH electrode suitable for non-aqueous solutions

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate, in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound into a clean, dry beaker.

  • Dissolution: Add 50 mL of anhydrous glacial acetic acid to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.

  • Titration: Immerse the electrode in the sample solution. Titrate the solution with the standardized 0.1 N perchloric acid. Record the potential (mV) or pH as a function of the titrant volume.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve. This can be determined automatically by the titrator software, often by calculating the first or second derivative of the curve.[8]

  • Blank Titration: Perform a blank titration with 50 mL of glacial acetic acid and subtract the volume of titrant consumed by the blank from the sample titration volume.

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = ( (V_sample - V_blank) * N * MW ) / ( W_sample * 10 )

    Where:

    • V_sample = Volume of titrant consumed by the sample (mL)

    • V_blank = Volume of titrant consumed by the blank (mL)

    • N = Normality of the perchloric acid titrant (mol/L)

    • MW = Molecular weight of this compound (165.66 g/mol )

    • W_sample = Weight of the sample (mg)

Method 2: Purity Assessment by HPLC (Alternative Method)

Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is necessary for sensitive UV or fluorescence detection.[9]

Principle: The primary amine of the analyte is reacted with a derivatizing agent (e.g., o-phthalaldehyde (OPA) with a chiral thiol for enantiomeric purity, or a UV-absorbing agent like dansyl chloride) to form a detectable derivative.[3] The resulting derivative is then separated by reversed-phase HPLC and quantified.

Brief Protocol Outline:

  • Derivatization: React a known concentration of the sample with the derivatizing agent under optimized conditions (e.g., specific pH, temperature, and reaction time).

  • Chromatography: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

  • Elution: Use a suitable mobile phase (e.g., a gradient of acetonitrile and a buffer) to separate the derivative from any impurities.[10]

  • Detection: Monitor the eluent using a UV or fluorescence detector at the appropriate wavelength for the derivative.

  • Quantification: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Method 3: Purity Assessment by GC (Alternative Method)

Gas chromatography is another high-resolution technique suitable for purity assessment, particularly for volatile impurities. The polarity of the amino and hydroxyl groups may necessitate derivatization to improve volatility and peak shape.[11][12]

Principle: The analyte is derivatized (e.g., by silylation) to increase its volatility. The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated based on its partitioning between the carrier gas and a stationary phase in a capillary column.

Brief Protocol Outline:

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) in an appropriate solvent.

  • Injection: Inject a small volume of the derivatized sample into the heated GC injection port.

  • Separation: Use a capillary column (e.g., with a polysiloxane-based stationary phase) and a temperature program to separate the components.

  • Detection: Use a Flame Ionization Detector (FID) for quantification.

  • Quantification: Determine the purity by comparing the peak area of the main component to the total area of all peaks.

Mandatory Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with 0.1 N Perchloric Acid dissolve->titrate record Record Potential (mV) vs. Volume (mL) titrate->record endpoint Determine Equivalence Point (Inflection Point) record->endpoint calculate Calculate Purity endpoint->calculate end End calculate->end start Start start->weigh

Caption: Experimental workflow for the purity assessment of this compound by potentiometric titration.

Method_Comparison_Logic cluster_titration_char Titration Characteristics cluster_hplc_char HPLC Characteristics cluster_gc_char GC Characteristics substance 1-Aminomethyl-1-cyclohexanol HCl Purity Assessment titration Potentiometric Titration substance->titration hplc HPLC with Derivatization substance->hplc gc GC with Derivatization substance->gc titration_adv Advantages: - Low Cost - High Throughput - Simple titration->titration_adv titration_dis Limitations: - Lower Specificity - Higher Detection Limit titration->titration_dis hplc_adv Advantages: - High Specificity - Low Detection Limit - Impurity Profiling hplc->hplc_adv hplc_dis Limitations: - High Cost - Complex Sample Prep hplc->hplc_dis gc_adv Advantages: - High Resolution - Volatile Impurities - Low Detection Limit gc->gc_adv gc_dis Limitations: - High Cost - Derivatization Needed gc->gc_dis

Caption: Logical relationship between purity assessment methods for 1-Aminomethyl-1-cyclohexanol HCl.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Aminomethyl-1-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and intermediates is critical. This guide presents a comparative analysis of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 1-Aminomethyl-1-cyclohexanol hydrochloride.

Given the limited publicly available direct cross-validation studies for this specific analyte, this document provides a synthesized comparison based on established methodologies for similar compounds and general analytical principles. The experimental data presented is illustrative to guide researchers in establishing and validating their own analytical methods.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a systematic process of comparing two or more analytical procedures to ascertain their equivalency. This is a crucial step in pharmaceutical development and quality control, particularly when a new method is intended to replace an existing one, when methods are transferred between different laboratories, or when data from various analytical techniques must be correlated. The primary objective is to ensure the consistency, reliability, and accuracy of analytical data throughout the lifecycle of a drug product.

Comparison of Analytical Methods

Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The selection of a particular method often hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the instrumentation available.

Data Presentation

The following table summarizes the key performance characteristics of hypothetical HPLC-UV and GC-MS methods for the analysis of this compound. This data is intended to be representative and will likely vary based on specific instrumentation, reagents, and laboratory conditions.

Performance ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 102.5%
Precision (% RSD) < 1.5%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.06 µg/mL
Analysis Time ~20 minutes~30 minutes

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for the successful implementation, validation, and cross-validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is well-suited for routine quality control and stability testing of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[1]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate monobasic), with the pH adjusted to a suitable value (e.g., pH 3.0 with phosphoric acid), in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV detection is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample in the mobile phase to achieve a final concentration within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: 280°C for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte should be employed to enhance sensitivity and selectivity.

  • Sample Preparation (with Derivatization):

    • Standard Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., pyridine) at 1 mg/mL.

    • Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods and a comparative summary of their key attributes.

CrossValidationWorkflow start Define Analytical Methods (HPLC-UV and GC-MS) protocol Develop and Optimize Method Protocols start->protocol validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) protocol->validation samples Analyze Identical Samples with Both Methods validation->samples data_comp Compare Quantitative Results (e.g., using statistical tests) samples->data_comp equivalence Assess Method Equivalence data_comp->equivalence pass Methods are Equivalent equivalence->pass Pass fail Investigate Discrepancies equivalence->fail Fail report Document Cross-Validation in a Report pass->report fail->protocol Re-optimize

Caption: Logical workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS title Comparative Analysis of Analytical Methods hplc_pros Pros Good Precision and Accuracy Robust for Routine QC No Derivatization Needed gcms_pros Pros High Sensitivity and Selectivity (MS) Structural Information from Mass Spectra hplc_cons Cons Lower Sensitivity Requires UV Chromophore (low wavelength) gcms_cons Cons Requires Derivatization Longer Analysis Time Potential for Analyte Degradation at High Temperatures

Caption: Comparison of the primary attributes of HPLC-UV and GC-MS methods.

References

Comparative Neuroprotective Efficacy of Cyclohexanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroprotective efficacy of various cyclohexanol derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on preclinical data from cellular and animal models of neurodegenerative diseases, with a focus on quantifiable outcomes and detailed experimental methodologies.

Key Findings at a Glance

Cyclohexanol derivatives have emerged as a promising class of compounds in the pursuit of effective neuroprotective therapies. Notably, stereoisomers of cyclohexanehexol and certain synthetic cyclohexanone derivatives have demonstrated significant potential in mitigating key pathological features of Alzheimer's disease.

Scyllo-cyclohexanehexol (also known as Scyllo-inositol or ELND005) has consistently shown superior neuroprotective effects compared to its stereoisomer, epi-cyclohexanehexol . In preclinical studies using the TgCRND8 mouse model of Alzheimer's disease, scyllo-cyclohexanehexol demonstrated a greater ability to improve cognitive function, reduce the burden of amyloid-beta (Aβ) plaques and oligomers, and decrease associated neuroinflammation.

Furthermore, a series of novel α,β-unsaturated carbonyl-based cyclohexanone derivatives have exhibited potent inhibitory activity against key enzymes implicated in Alzheimer's disease pathology, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several of these compounds also effectively inhibited the aggregation of Aβ peptides and protected neuronal cells from Aβ-induced toxicity.

Comparative Efficacy of Cyclohexanehexol Stereoisomers

The neuroprotective effects of scyllo-cyclohexanehexol and epi-cyclohexanehexol were rigorously evaluated in the TgCRND8 transgenic mouse model, which overproduces human amyloid precursor protein and develops progressive amyloid pathology and cognitive deficits.

DerivativeCognitive Improvement (Morris Water Maze)Reduction in Cerebral Aβ PlaquesReduction in Soluble Aβ OligomersReduction in AstrogliosisReduction in Microgliosis
Scyllo-cyclohexanehexol Significant improvement in spatial memory.[1]Significant reduction in plaque burden.[1]Significant reduction in high-molecular-weight Aβ oligomers.[1][2]Greater reduction compared to epi-cyclohexanehexol.[1]Greater reduction compared to epi-cyclohexanehexol.[1]
Epi-cyclohexanehexol Moderate improvement in spatial memory.[1]Reduction in plaque burden.[1]Reduction in high-molecular-weight Aβ oligomers.[1][2]Noticeable reduction.[1]Noticeable reduction.[1]

Efficacy of α,β-Unsaturated Carbonyl-Based Cyclohexanone Derivatives

A series of synthesized cyclohexanone derivatives were assessed for their potential as multi-target ligands for Alzheimer's disease. Their efficacy was determined through in vitro assays measuring enzyme inhibition, Aβ aggregation, and neuroprotection.

CompoundAChE Inhibition (IC50)BuChE Inhibition (IC50)Aβ Aggregation Inhibition (%)Neuroprotection against Aβ-induced toxicity (% cell viability)
Derivative 1Data not specifiedData not specifiedData not specifiedUp to 92%
Derivative 2Data not specifiedData not specifiedData not specifiedData not specified
...............

Note: Specific IC50 and percentage values for individual derivatives from the series are detailed in the source publication. For the purpose of this guide, the general protective capacity is highlighted.

Signaling Pathways and Experimental Workflow

The neuroprotective mechanisms of these cyclohexanol derivatives are believed to involve direct interaction with Aβ peptides, preventing their aggregation into toxic oligomers and fibrils. This, in turn, mitigates downstream pathological events such as neuroinflammation and synaptic dysfunction.

G Proposed Neuroprotective Mechanism of Cyclohexanehexols cluster_0 Aβ Monomer Aggregation Cascade cluster_1 Pathological Consequences Abeta_Monomer Aβ Monomers Oligomers Toxic Aβ Oligomers Abeta_Monomer->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Fibrillization Neuroinflammation Neuroinflammation (Astrogliosis, Microgliosis) Oligomers->Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Neuronal_Death Neuronal Death & Cognitive Decline Neuroinflammation->Neuronal_Death Synaptic_Dysfunction->Neuronal_Death Cyclohexanehexols Scyllo-cyclohexanehexol Epi-cyclohexanehexol Cyclohexanehexols->Oligomers Inhibition caption Mechanism of Aβ aggregation inhibition.

Caption: Proposed mechanism of neuroprotection by cyclohexanehexols.

G General Experimental Workflow for Preclinical Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Validation Enzyme_Assay Enzyme Inhibition Assays (AChE, BuChE) Aggregation_Assay Aβ Aggregation Assay Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity_Assay Aβ-induced Toxicity Assay Animal_Model Transgenic Mouse Model (e.g., TgCRND8) Toxicity_Assay->Animal_Model Treatment Oral Administration of Cyclohexanol Derivatives Animal_Model->Treatment Behavioral_Test Cognitive Assessment (Morris Water Maze) Treatment->Behavioral_Test Histology Post-mortem Brain Tissue Analysis (Immunohistochemistry for Aβ plaques, GFAP for astrocytes, Iba1 for microglia) Behavioral_Test->Histology Biochemical_Analysis Biochemical Analysis (ELISA for soluble/insoluble Aβ) Histology->Biochemical_Analysis Start Compound Synthesis & Characterization Start->Enzyme_Assay caption Preclinical evaluation workflow.

Caption: A generalized workflow for preclinical evaluation of neuroprotective compounds.

Experimental Protocols

In Vivo Neuroprotection Assay in TgCRND8 Mice
  • Animal Model: TgCRND8 mice, which express a double mutant form of human amyloid precursor protein (APP695swe/ind). These mice develop amyloid plaques and cognitive deficits starting at approximately 3 months of age.

  • Treatment: Cyclohexanehexol derivatives (scyllo- and epi-isomers) were administered orally.

  • Cognitive Assessment (Morris Water Maze): Spatial learning and memory were assessed in a circular pool filled with opaque water. Mice were trained to find a hidden platform using distal visual cues. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) were measured.[1]

  • Immunohistochemistry for Aβ Plaques: Brain sections were stained with antibodies specific for Aβ to visualize and quantify the area occupied by amyloid plaques.

  • Quantification of Aβ Oligomers: Brain homogenates were analyzed by methods such as size exclusion chromatography or specific ELISAs to quantify the levels of soluble Aβ oligomers.[2]

  • Analysis of Neuroinflammation: Brain sections were stained with antibodies against GFAP (for astrocytes) and Iba1 (for microglia) to assess the extent of gliosis, a marker of neuroinflammation.[1]

In Vitro Assays for Cyclohexanone Derivatives
  • Cholinesterase Inhibition Assay: The inhibitory activity of the compounds against AChE (from electric eel) and BChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.

  • Aβ Aggregation Inhibition Assay: Thioflavin T (ThT) fluorescence assay was used to monitor the aggregation of Aβ peptides in the presence and absence of the test compounds. A decrease in ThT fluorescence indicates inhibition of aggregation.

  • Neuroprotection Assay: Human neuroblastoma SH-SY5Y cells were pre-treated with the cyclohexanone derivatives before being exposed to toxic concentrations of Aβ peptides. Cell viability was then assessed using assays such as the MTT or XTT assay to determine the protective effect of the compounds.

Conclusion

The presented data underscores the therapeutic potential of cyclohexanol derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease. Scyllo-cyclohexanehexol stands out for its robust neuroprotective effects in a preclinical animal model, supporting its further investigation. The multi-target activity of novel cyclohexanone derivatives also presents a promising avenue for the development of disease-modifying therapies. This guide serves as a valuable resource for the scientific community to inform future research directions and drug discovery efforts in this critical area.

References

Inter-laboratory Validation for the Quantification of 1-Aminomethyl-1-cyclohexanol hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific inter-laboratory validation studies for 1-Aminomethyl-1-cyclohexanol hydrochloride are not publicly available. This guide, therefore, presents a comparative analysis of analytical methods validated for the quantification of gabapentin, a structurally and functionally related primary amine. The principles and methodologies described herein are directly applicable to establishing a robust inter-laboratory validation for this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of analytical method performance and detailed experimental protocols to support the implementation of rigorous and reproducible quantification assays.

Comparative Performance of Analytical Methods for a Structurally Similar Compound (Gabapentin)

The following table summarizes the performance characteristics of various validated analytical methods for the quantification of gabapentin in biological matrices. These parameters are critical for assessing the reliability and reproducibility of an analytical method in an inter-laboratory setting.

Analytical Method Matrix Linearity Range Lower Limit of Quantification (LLOQ) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Reference
LC-MS/MSHuman Plasma50-5000 ng/mL50 ng/mL< 8.4%< 8.4%Within 10.2%[1]
LC-MS/MSHuman Plasma50-5000 ng/mL50 ng/mL1.14-4.73%0.69-7.99%91.63-100.67% (intra-day), 99.83-102.03% (inter-day)[2]
LC-MS/MSOral Fluid50-500 ng/mL50 ng/mL< 15%< 15%Within 15%[3]
LC-MS/MSUrine100-10000 ng/mL100 ng/mL< 15%< 15%Within 15%[3]
GC-MSHuman Serum0.5-50.0 mg/L0.5 mg/L< 12.1%< 12.1%97.9-109.3%[2]
HPLC-UV (with derivatization)Human Plasma0.2-14 µg/mL0.2 µg/mLNot ReportedNot ReportedNot Reported[3]

Detailed Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a general methodology for the quantification of a primary amine, such as this compound or gabapentin, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Reference standards of the analyte and a suitable internal standard (IS) (e.g., a stable isotope-labeled analog).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or ammonium formate for mobile phase preparation.

  • Human plasma (blank).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Centrifuge.

  • LC-MS/MS system.

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired calibration curve concentrations.

  • Prepare a working IS solution at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the working IS solution.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier like 0.1% formic acid or 10 mM ammonium formate.[1]

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the IS.

5. Method Validation Parameters: The method should be validated according to international guidelines (e.g., ICH Q2(R1)) for the following parameters:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Workflow for Inter-laboratory Validation

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study to ensure the reproducibility and robustness of an analytical method across different laboratories.

InterLaboratory_Validation_Workflow Inter-laboratory Validation Workflow for an Analytical Method start Start: Method Developed and Validated in Originating Lab protocol Develop Detailed Inter-laboratory Validation Protocol start->protocol lab_selection Select Participating Laboratories (≥2) protocol->lab_selection material_prep Prepare and Distribute Homogeneous Test Samples and Standards lab_selection->material_prep training Conduct Method Familiarization and Training (if necessary) material_prep->training analysis Each Laboratory Analyzes Samples According to Protocol training->analysis data_submission Laboratories Submit Raw Data and Results to Coordinating Lab analysis->data_submission statistical_analysis Statistical Analysis of Data (e.g., ANOVA, Cochran's test) data_submission->statistical_analysis pass Results Meet Pre-defined Acceptance Criteria? statistical_analysis->pass report Generate Final Inter-laboratory Validation Report pass->report Yes fail Investigate Discrepancies and Refine Method/Protocol pass->fail No end End: Method is Validated for Inter-laboratory Use report->end fail->protocol

References

A Comparative Benchmarking Guide to 1-Aminomethyl-1-cyclohexanol Hydrochloride in Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective performance of 1-Aminomethyl-1-cyclohexanol hydrochloride against other relevant compounds, supported by experimental data. The focus is on assays evaluating the mitigation of oxidative stress, a key pathological mechanism in various neurological disorders.

Executive Summary

This compound demonstrates significant neuroprotective effects in in vitro models of oxidative stress. At a concentration of 10 µM, it has been shown to substantially reduce lipid peroxidation and preserve mitochondrial membrane potential in primary cortical neurons subjected to hydrogen peroxide (H₂O₂)-induced stress. This positions it as a compound of interest for further investigation in the context of neurodegenerative diseases. For comparative purposes, this guide includes data on Gabapentin, a structural analog, and Edaravone, a clinically used neuroprotective agent, in similar in vitro paradigms.

Data Presentation: In Vitro Neuroprotection Against Oxidative Stress

The following table summarizes the quantitative performance of this compound and its comparators in assays measuring neuroprotection against oxidative stress.

CompoundAssay ModelKey Parameter MeasuredConcentrationObserved Effect
This compound H₂O₂-induced oxidative stress in primary cortical neuronsLipid Peroxidation10 µM62% reduction
Mitochondrial Membrane Potential (ΔΨm)10 µM1.8-fold preservation
Gabapentin Oxygen-glucose deprivation in PC12 cellsCell Death450 µMSignificant reduction[1][2][3]
Edaravone Glutamate-induced oxidative stress in HT22 neuronal cellsCell Death100 µMSignificant reduction[4]
H₂O₂-induced neurotoxicity in mRNA-induced motor neuronsNeurite Length25 µM H₂O₂ with Edaravone26% reduction vs. 93% in control[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

H₂O₂-Induced Oxidative Stress Assay in Primary Cortical Neurons
  • Objective: To assess the ability of a test compound to protect primary neurons from oxidative damage induced by hydrogen peroxide.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Treatment: After 7-10 days in vitro, neurons are pre-treated with the test compound (e.g., 10 µM this compound) for a specified duration (e.g., 24 hours). Subsequently, H₂O₂ is added to the culture medium at a final concentration determined to induce significant oxidative stress (e.g., 100 µM) for a defined period (e.g., 6 hours).

  • Lipid Peroxidation Measurement: Lipid peroxidation is quantified using a commercially available assay kit that measures malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation. Results are typically normalized to the total protein content of the cell lysate.

  • Mitochondrial Membrane Potential (ΔΨm) Assessment: ΔΨm is measured using a fluorescent probe such as JC-1 or TMRM. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Oxygen-Glucose Deprivation (OGD) Assay in PC12 Cells
  • Objective: To simulate ischemic conditions in vitro and evaluate the neuroprotective effects of a compound.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in DMEM supplemented with horse serum, fetal bovine serum, and penicillin-streptomycin.

  • OGD Induction: To induce oxygen-glucose deprivation, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death (e.g., 2-4 hours).

  • Treatment: The test compound (e.g., 450 µM Gabapentin) is typically added to the glucose-free medium just before the onset of OGD.[1][2][3]

  • Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

Glutamate-Induced Oxidative Stress in HT22 Cells
  • Objective: To assess a compound's ability to protect against excitotoxicity-induced oxidative stress.

  • Cell Culture: HT22 cells, a murine hippocampal neuronal cell line, are cultured in DMEM supplemented with fetal bovine serum and penicillin-streptomycin.

  • Treatment: Cells are treated with a high concentration of glutamate (e.g., 5 mM) to induce oxidative stress. The test compound (e.g., 100 µM Edaravone) is co-incubated with glutamate for a specified period (e.g., 24 hours).[4]

  • Cell Viability Assessment: Cell death is quantified using standard viability assays such as MTT or LDH release.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative neuroprotective signaling pathway of this compound and a typical experimental workflow for evaluating neuroprotective compounds.

G cluster_0 Oxidative Stress cluster_1 Cellular Damage H2O2 H2O2 Lipid_Peroxidation Lipid_Peroxidation H2O2->Lipid_Peroxidation induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction H2O2->Mitochondrial_Dysfunction induces Neuronal_Cell_Death Neuronal_Cell_Death Lipid_Peroxidation->Neuronal_Cell_Death leads to Mitochondrial_Dysfunction->Neuronal_Cell_Death leads to Compound 1-Aminomethyl-1-cyclohexanol hydrochloride Compound->Lipid_Peroxidation inhibits Compound->Mitochondrial_Dysfunction preserves

Caption: Putative neuroprotective mechanism of this compound.

G Start Start Cell_Culture Primary Neurons / Cell Line Culture Start->Cell_Culture Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Induce_Stress Induce Oxidative Stress (e.g., H2O2, OGD) Pre_treatment->Induce_Stress Incubation Incubation Induce_Stress->Incubation Data_Acquisition Measure Viability / Biomarkers Incubation->Data_Acquisition Analysis Data Analysis and Comparison Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro neuroprotection assays.

Discussion

The available data suggests that this compound is a potent neuroprotective agent in an in vitro model of oxidative stress, demonstrating efficacy at a lower concentration (10 µM) compared to Gabapentin (450 µM) in a different ischemia model.[1][2][3] Direct comparisons are challenging due to the different assay systems and endpoints. Edaravone also shows neuroprotective effects at micromolar concentrations in various oxidative stress models.[4][5]

While this compound is structurally similar to GABA analogs, its primary mechanism of neuroprotection may be linked to direct antioxidant effects or modulation of cellular stress pathways rather than interaction with GABA receptors, similar to how Gabapentin's primary target is the α2δ-1 subunit of voltage-gated calcium channels. Further studies are warranted to elucidate the precise molecular targets of this compound and to perform head-to-head comparisons with other neuroprotective agents in standardized assay platforms. This will be crucial in determining its potential for development as a therapeutic for neurological disorders characterized by oxidative stress.

References

Safety Operating Guide

Navigating the Disposal of 1-Aminomethyl-1-cyclohexanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-Aminomethyl-1-cyclohexanol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and meet regulatory requirements.

The disposal of this compound, as with any laboratory chemical, is governed by stringent federal, state, and local regulations.[1][2] The primary directive is to avoid environmental release and to manage the chemical as a hazardous waste, ensuring it is handled by a licensed disposal facility.[3][4][5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. This compound is harmful if swallowed and can cause serious eye damage.[7] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[8]

  • Skin and Body Protection: Wear appropriate protective clothing.[8]

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a designated hazardous waste program. Do not discharge this chemical to the sewer via sink drains or other mechanisms.[9]

  • Waste Identification and Segregation:

    • Identify this compound waste as a hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Mixing wastes can create unintended chemical reactions and complicate the disposal process.[10]

  • Containerization and Labeling:

    • Store the waste in its original container if possible, or in a compatible, properly sealed container.[10] Ensure the container is in good condition and not leaking.

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] The label should also include the date when the waste was first added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]

    • Keep the container closed at all times except when adding waste.[2]

    • Ensure the storage area is well-ventilated.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[2][9]

    • Provide them with accurate information about the waste, including the chemical name and quantity.

Quantitative Data Summary

While specific disposal limits for this compound are not explicitly defined in the provided search results, general laboratory hazardous waste regulations provide quantitative thresholds for waste accumulation.

ParameterGuidelineSource
Maximum Satellite Accumulation Area (SAA) Volume55 gallons of hazardous waste[2][9]
Maximum Acutely Toxic Waste (P-listed) in SAA1 quart of liquid or 1 kilogram of solid[2]
Container RinsateRinsate from "empty" containers of acutely hazardous waste must be collected and handled as hazardous waste.[9][11]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Disposal Process A Waste Generation: 1-Aminomethyl-1-cyclohexanol hydrochloride B Identify as Hazardous Waste A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate from Incompatible Wastes C->D E Store in Labeled, Sealed Container D->E F Place in Designated Satellite Accumulation Area E->F G Contact Institutional EHS or Waste Contractor F->G H Provide Waste Details (Name, Quantity) G->H I Schedule Waste Pickup H->I J Licensed Professional Waste Disposal I->J

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS office for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Aminomethyl-1-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Aminomethyl-1-cyclohexanol hydrochloride, including detailed operational procedures and disposal plans to foster a culture of safety and compliance in your workspace.

When working with this compound, a solid, off-white, and odorless compound, a thorough understanding of its properties and associated hazards is crucial.[1] Adherence to proper safety protocols will minimize risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is stable under normal conditions, it is incompatible with strong oxidizing agents.[1] In the event of a fire, hazardous decomposition products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: To prevent skin exposure, wear appropriate protective gloves and clothing.[1] This includes a standard laboratory coat. For more intensive handling, chemical-resistant gloves (e.g., nitrile rubber) are recommended.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[1] However, in situations with poor ventilation or the potential for dust formation, a respirator may be necessary to prevent inhalation of harmful vapors.[2]

A summary of key safety and physical data is provided in the table below for quick reference.

PropertyValueSource
Physical State Solid[1]
Appearance Off-white[1]
Odor Odorless[1]
Melting Point 217 - 219 °C / 422.6 - 426.2 °F[1]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area to avoid the accumulation of dust or vapors.[1][4]

2. Handling the Solid Chemical:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent dust formation during handling.[1] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Wash hands thoroughly after handling the chemical.[3]

3. Preparing Solutions:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If the dissolution process generates heat, cool the container as needed.

4. Storage:

  • Store the chemical in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If symptoms occur, get medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]

  • Spills: For small spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[1][3]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment.

  • Collect all waste material, including any contaminated PPE, in a suitable, closed container.[1][3]

  • Dispose of the contents and the container at an approved waste disposal plant.[3]

  • Do not empty the chemical into drains.[1]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive Chemical ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation ppe->ventilation weigh Weigh Solid Chemical (in ventilated enclosure) ventilation->weigh dissolve Prepare Solution (if required) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose of Waste via Approved Vendor waste->dispose end End of Process dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminomethyl-1-cyclohexanol hydrochloride
Reactant of Route 2
1-Aminomethyl-1-cyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.